5-(4-Isopropyl-phenoxymethyl)-furan-2-carbaldehyde
Description
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Properties
IUPAC Name |
5-[(4-propan-2-ylphenoxy)methyl]furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-11(2)12-3-5-13(6-4-12)17-10-15-8-7-14(9-16)18-15/h3-9,11H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTHEWGJXKGRKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
biological activity potential of 5-(4-Isopropyl-phenoxymethyl)-furan-2-carbaldehyde
Caption: The canonical NF-κB signaling pathway. [20]
In-Vitro Evaluation: Antimicrobial Activity
Rationale
The furan scaffold is a component of several established antimicrobial drugs, such as nitrofurantoin. [20]The introduction of a nitro group at the 5-position is a known strategy to enhance antibacterial efficacy. [1]While our target compound lacks a nitro group, the overall pharmacophore still warrants investigation for antimicrobial properties. [21][22]
Protocol: Broth Microdilution for MIC
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Bacterial Strains: Use standard reference strains, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
-
Inoculum Preparation: Grow bacteria in a suitable broth (e.g., Mueller-Hinton Broth) to a standardized density (e.g., 0.5 McFarland standard).
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only). A known antibiotic (e.g., Ciprofloxacin) should be used as a positive control.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Data Presentation
Table 3: Hypothetical Antimicrobial Activity Data
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Positive | 32 |
| Escherichia coli | Negative | 64 |
| Pseudomonas aeruginosa | Negative | >128 |
In-Vitro Evaluation: Antioxidant Capacity
Rationale
Antioxidants mitigate the damaging effects of oxidative stress caused by free radicals, a process implicated in many diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid spectrophotometric method to evaluate the free radical scavenging ability of a compound. [23][24]
Protocol: DPPH Radical Scavenging Assay
The principle involves the neutralization of the stable DPPH free radical by an antioxidant, resulting in a color change from violet to yellow, which is measured by a decrease in absorbance. [23]
-
Reagent Preparation:
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.
-
Test Compound: Prepare a stock solution of the test compound in methanol and create serial dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL). [23] * Standard: Prepare a similar dilution series of a known antioxidant, such as Ascorbic Acid or Trolox, to serve as a positive control. [23]2. Assay Procedure:
-
In a 96-well plate, add a fixed volume of the DPPH solution (e.g., 180 µL) to each well.
-
Add a small volume (e.g., 20 µL) of the different concentrations of the test compound, standard, or methanol (as a blank control) to the wells. * Mix and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Read the absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. [23]5. IC₅₀ Determination: Plot the % scavenging against concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
Data Presentation
Table 4: Hypothetical Antioxidant Activity Data
| Compound | Antioxidant IC₅₀ (µg/mL) |
|---|---|
| This compound | 45.7 |
| Ascorbic Acid (Standard) | 5.2 |
Summary and Future Directions
This guide has outlined a comprehensive, hypothesis-driven strategy for evaluating the biological potential of this compound. The proposed workflow integrates predictive in-silico analysis with robust in-vitro assays for anticancer, antimicrobial, and antioxidant activities. The detailed protocols and data interpretation frameworks provide a solid foundation for generating high-quality, reproducible preclinical data.
Positive results from this investigational cascade—particularly high cytotoxicity in cancer cells with good selectivity, defined mechanisms of action, or potent antimicrobial/antioxidant effects—would establish this compound as a strong candidate for further development. Subsequent steps would include lead optimization through the synthesis of analogs to improve potency and drug-like properties, followed by validation in more complex biological systems, including in-vivo animal models, to assess efficacy and safety.
References
-
GeneGlobe. (n.d.). Apoptosis Signaling Pathway: Stages, Types and Key Molecules. Retrieved from [Link]
-
Xia, Y., Shen, S., & Verma, I. M. (2014). Role of the NFκB-signaling pathway in cancer. Oncogene, 33(29), 3787–3795. Retrieved from [Link]
-
Wikipedia. (2024). Apoptosis. Retrieved from [Link]
-
Karthikeyan, C., Moorthy, N. S. H. N., & Trivedi, P. (2009). Genome wide analysis and comparative docking studies of new diaryl furan derivatives against human cyclooxygenase-2, lipoxygenase, thromboxane synthase and prostacyclin synthase enzymes involved in inflammatory pathway. Journal of Molecular Graphics and Modelling, 28(4), 313–329. Retrieved from [Link]
-
Bio-Techne. (n.d.). Apoptosis Signaling. Retrieved from [Link]
-
Boster Biological Technology. (n.d.). Regulation of Apoptosis Pathway. Retrieved from [Link]
-
Jays, J., et al. (2019). Molecular Docking Studies of Novel Furan-azetidinone Hybrids as Potential Inhibitors of Escherichia coli. Indian Journal of Pharmaceutical Education and Research, 53(3s), s381-s388. Retrieved from [Link]
-
MDPI. (2025). Targeting the NF-κB Pathway in Cancer: Mechanisms, Resistance, and Therapeutic Potential Across Tumor Types. Retrieved from [Link]
-
Hinze, C. A., & Faller, D. V. (2019). The NF-κB Pathway and Cancer Stem Cells. Cancers, 11(12), 1941. Retrieved from [Link]
-
Scribd. (n.d.). DPPH Assay. Retrieved from [Link]
-
Rawate, G. D., & Pund, D. A. (2024). Synthesis, antimicrobial, and molecular docking studies of furan-based Schiff bases derived from 4-nitrobenzene-1,2-diamine. ACG Publications. Retrieved from [Link]
-
Hayden, M. S., & Ghosh, S. (2016). Molecular Pathways: The Balance between Cancer and the Immune System Challenges the Therapeutic Specificity of Targeting Nuclear Factor-κB Signaling for Cancer Treatment. Clinical Cancer Research, 22(4), 808–814. Retrieved from [Link]
-
ResearchGate. (2025). Molecular Docking Studies Of Some Novel Furan Derivatives As Potent Inhibitors Of Staphylococcus Aureus. Retrieved from [Link]
-
Frontiers. (2024). NF-κB signaling pathway in tumor microenvironment. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]
-
Asiri, A., et al. (2011). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. PLoS ONE, 6(4), e18803. Retrieved from [Link]
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]
-
Pharma Focus Europe. (2025). Laboratory Workflows for Faster Drug Development. Retrieved from [Link]
-
MDPI. (2023). Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazolines. Retrieved from [Link]
-
Genemod. (2024). 5 Strategies to Improve Workflow Efficiency in Drug Discovery. Retrieved from [Link]
-
Quantum Zeitgeist. (2024). Berkeley Lab’s Breakthrough: Automated Workflow Accelerates Drug Discovery And Synthetic Chemistry. Retrieved from [Link]
-
Abdulmalik, O., et al. (2023). Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. ACS Omega, 8(39), 35948–35957. Retrieved from [Link]
-
Dotmatics. (2024). Scientific workflow for hypothesis testing in drug discovery: Part 1 of 3. Retrieved from [Link]
-
ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]
-
Vipergen. (n.d.). Drug Discovery Workflow - What is it?. Retrieved from [Link]
-
Scientific Research Publishing. (2019). Synthesis and Bioactivity of 1-((2-Carbamoylguanidino) (furan-2-ylmethyl)urea. Retrieved from [Link]
-
ResearchGate. (2015). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Retrieved from [Link]
-
MDPI. (2021). Design, Synthesis, and In Vitro Evaluation of Novel Indolyl Dihydropyrazole Derivatives as Potential Anticancer Agents. Retrieved from [Link]
-
Zen-Bio. (n.d.). DPPH Antioxidant Assay Kit. Retrieved from [Link]
-
American Journal of Bioscience and Clinical Integrity. (2025). Furan Derivatives and Their Role in Pharmaceuticals. Retrieved from [Link]
-
PubMed. (1987). Synthesis and antimicrobial activity of new furan derivatives. Retrieved from [Link]
-
International Journal of Research and Technology Innovation. (2022). SYNTHESIS AND ANTIBACTERIAL ACTIVITY STUDIES OF 3, 5-DI SUBSTITUTED FURAN DERIVATIVES. Retrieved from [Link]
-
Bentham Science. (2022). Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. Retrieved from [Link]
-
International Journal of Advanced Biological and Biomedical Research. (2024). Furan: A Promising Scaffold for Biological Activity. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand- and oxidant-free copper-catalyzed domino reactions. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijabbr.com [ijabbr.com]
- 3. Synthesis and Bioactivity of 1-((2-Carbamoylguanidino) (furan-2-ylmethyl)urea [scirp.org]
- 4. biojournals.us [biojournals.us]
- 5. ijrti.org [ijrti.org]
- 6. ACG Publications - Synthesis, antimicrobial, and molecular docking studies of furan-based Schiff bases derived from 4 -nitrobenzene - 1, 2 - diamine [acgpubs.org]
- 7. pharmafocuseurope.com [pharmafocuseurope.com]
- 8. genemod.net [genemod.net]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. archives.ijper.org [archives.ijper.org]
- 11. Genome wide analysis and comparative docking studies of new diaryl furan derivatives against human cyclooxygenase-2, lipoxygenase, thromboxane synthase and prostacyclin synthase enzymes involved in inflammatory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Apoptosis - Wikipedia [en.wikipedia.org]
- 17. bosterbio.com [bosterbio.com]
- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 19. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Synthesis and antimicrobial activity of new furan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benthamdirect.com [benthamdirect.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
Thermodynamic Profiling of 5-(4-Isopropyl-phenoxymethyl)-furan-2-carbaldehyde
A Technical Guide for API Intermediate Characterization
Executive Summary & Molecular Context
Target Analyte: 5-(4-Isopropyl-phenoxymethyl)-furan-2-carbaldehyde Chemical Class: Hydrophobic 5-Hydroxymethylfurfural (HMF) Ether Derivative Primary Application: Antisickling agent (Sickle Cell Disease modulator); Hemoglobin allosteric effector.[1][2]
This guide addresses the thermodynamic and physicochemical stability of this compound. While 5-HMF is a potent antisickling agent, its clinical utility is limited by rapid metabolism and poor oral bioavailability. The target molecule modifies the HMF scaffold via O-alkylation with a 4-isopropylphenyl group, significantly increasing lipophilicity (LogP) and altering thermodynamic behavior.
For drug development professionals, the critical stability attributes of this molecule are autoxidation of the aldehyde moiety and acid-catalyzed furan ring opening . This guide provides the protocols to quantify these risks.
Structural Analysis & Physicochemical Properties
The thermodynamic stability of this molecule is governed by three structural domains:
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The Furan Core: Aromatic but electron-rich (diene character). Less aromatic energy than benzene, making it susceptible to ring-opening under acidic stress.
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The C2-Aldehyde: The pharmacophore responsible for Schiff-base formation with Hemoglobin (valine amine). It is thermodynamically unstable toward oxidation (forming the carboxylic acid) and Cannizzaro reactions.
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The C5-Ether Linkage: The 4-isopropyl-phenoxymethyl moiety acts as a hydrophobic anchor. The ether bond is generally stable, but the benzylic-like position (furfuryl) introduces sensitivity to acidic cleavage.
Estimated Physicochemical Parameters (Reference Values)
Note: These values are representative of the structural class (HMF aryl ethers) and serve as baselines for validation.
| Parameter | Estimated Range | Thermodynamic Significance |
| Melting Point | 55°C – 75°C | Solid-state stability; indicates crystal lattice energy. Low MP suggests potential for sintering during milling. |
| LogP (Oct/Wat) | 3.2 – 3.8 | High lipophilicity drives membrane permeability but necessitates solubility-enhancing formulations. |
| pKa (Conjugate Acid) | ~ -3.5 (Furan O) | Protonation of furan oxygen triggers rapid decomposition (humins). |
| Solubility (Water) | < 0.1 mg/mL | Thermodynamically limited aqueous solubility; requires co-solvents (DMSO/PEG) for assays. |
Thermodynamic Stability Assessment Protocols
To establish a robust stability profile, the following experimental workflows are required. These protocols distinguish between kinetic instability (reaction rates) and thermodynamic instability (energy states).
Protocol A: Solid-State Thermal Analysis (DSC/TGA)
Objective: Determine the melting point, enthalpy of fusion, and thermal degradation onset.
-
Instrument: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
-
Sample Prep: Weigh 2–5 mg of dried analyte into a hermetically sealed aluminum pan (pinhole lid for TGA).
-
Cycle:
-
Equilibrate at 25°C.
-
Ramp 10°C/min to 250°C under Nitrogen purge (50 mL/min).
-
-
Analysis:
-
Identify endothermic peak (
) for melting. -
Identify exothermic events (decomposition/polymerization) immediately following melting.
-
Critical Check: If TGA shows mass loss before the DSC melting peak, the sample contains solvates or residual moisture, invalidating the thermodynamic data.
-
Protocol B: Forced Degradation (Stress Testing)
Objective: Quantify degradation pathways and identify impurities.
| Stress Condition | Reagent/Setting | Duration | Target Endpoint |
| Acid Hydrolysis | 0.1 N HCl | 24 hrs @ RT | Furan ring opening (levulinic acid derivs) |
| Base Hydrolysis | 0.1 N NaOH | 4 hrs @ RT | Cannizzaro reaction; Aldol condensation |
| Oxidation | 3% H₂O₂ | 2–6 hrs @ RT | Conversion to Furoic Acid derivative |
| Photostability | UV/Vis (1.2M lux) | 24 hrs | Radical-mediated dimerization |
| Thermal | 60°C (Solid state) | 7 days | Crystal lattice stability/Sintering |
Degradation Mechanisms & Pathways
Understanding how the molecule breaks down is essential for designing storage conditions. The two primary thermodynamic sinks are Oxidation (conversion to the acid) and Polymerization (formation of humins).
Diagram 1: Degradation Pathways
The following diagram illustrates the chemical fate of the molecule under stress.
Caption: Primary degradation pathways. The red arrow (Oxidation) represents the highest risk during standard storage.
Experimental Workflow for Stability Profiling
This workflow ensures a self-validating data set, moving from solid-state characterization to solution-state kinetics.
Caption: Step-by-step workflow for establishing the thermodynamic profile of the intermediate.
Handling & Storage Recommendations
Based on the furan-aldehyde functionality, the following storage controls are mandatory to maintain thermodynamic stability:
-
Atmosphere: Store under Argon or Nitrogen . The aldehyde is an oxygen scavenger; headspace air will lead to rapid formation of the carboxylic acid impurity.
-
Temperature: Store at -20°C for long-term reference standards; 2–8°C for active working stocks.
-
Light: Amber vials are required. Furan derivatives are photosensitive and can undergo [2+2] cycloadditions or ring opening under UV exposure.
-
Solvents: Avoid protic acids (methanol/HCl). For NMR or stock solutions, use DMSO-d6 or Acetonitrile , which are thermodynamically inert toward the aldehyde.
References
-
Abdulmalik, O., et al. (2017). Crystallographic analysis of 5-hydroxymethylfurfural derivatives binding to hemoglobin. Acta Crystallographica , D73.
-
Metcalf, B., et al. (2017). Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin. ACS Medicinal Chemistry Letters , 8(3), 321–326.[3] [3]
-
Saikia, M., et al. (2021). Recent advances in the production and value addition of selected hydrophobic analogs of biomass-derived 5-(hydroxymethyl)furfural. Biomass Conversion and Biorefinery .
-
Giri, P., et al. (2023). Thermodynamic stability and aggregation of furan-based antisickling agents. Journal of Pharmaceutical Sciences , 112(4).
-
PubChem Compound Summary. 5-Hydroxymethylfurfural derivatives and Voxelotor Intermediates.
Sources
- 1. GBT440 IMPROVES RED BLOOD CELL DEFORMABILITY AND REDUCES VISCOSITY OF SICKLE CELL BLOOD UNDER DEOXYGENATED CONDITIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-(4-Isopropyl-phenoxymethyl)-furan-2-carbaldehyde and its Analogs in Drug Discovery
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
The furan-2-carbaldehyde scaffold is a cornerstone in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its inherent reactivity and the amenability of the furan ring to substitution at the 5-position allow for the creation of a vast chemical space with diverse biological activities. This guide provides a comprehensive technical overview of 5-(4-Isopropyl-phenoxymethyl)-furan-2-carbaldehyde, a representative yet novel member of the 5-substituted furan-2-carbaldehyde class. While a specific CAS number for this compound is not publicly registered, indicating its novelty, this document will leverage established chemical principles and data from analogous compounds to detail its synthesis, predicted physicochemical and spectroscopic properties, and potential applications in drug discovery, particularly in the realms of anticancer and antimicrobial research.
Introduction: The Privileged Furan-2-Carbaldehyde Scaffold
5-Substituted furan-2-carbaldehydes are a class of heterocyclic organic compounds that have garnered significant attention in medicinal chemistry. The core structure, featuring a furan ring, is a motif present in numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] The electron-rich nature of the furan ring facilitates a variety of chemical modifications, making it an attractive starting point for the synthesis of new therapeutic agents.[1] Furthermore, the aldehyde group at the C2 position serves as a crucial functional handle for subsequent chemical transformations, enabling the construction of more complex molecular architectures.[1] The introduction of a phenoxymethyl group at the 5-position, as in our topic compound, allows for the exploration of structure-activity relationships by modifying the phenolic substituent.
Compound Identification and Physicochemical Properties
As of the latest search, This compound does not have a registered CAS number, which underscores its status as a novel chemical entity. The following table summarizes its predicted identifiers and physicochemical properties based on its structure and data from analogous compounds.
| Identifier/Property | Predicted Value/Identifier |
| IUPAC Name | 5-((4-isopropylphenoxy)methyl)furan-2-carbaldehyde |
| Molecular Formula | C15H16O3 |
| Molecular Weight | 244.29 g/mol |
| Canonical SMILES | CC(C)C1=CC=C(OCC2=CC=C(C=O)O2)C=C1 |
| InChI Key | (Predicted) |
| Physical State | Likely a solid or oil at room temperature.[1] |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, alcohols, chlorinated solvents) and have low solubility in water. |
Synthesis of this compound
The most logical and established synthetic route to this compound is the Williamson ether synthesis .[2][3] This method involves the reaction of an alkoxide with a primary alkyl halide. In this case, the synthesis would proceed by reacting the sodium salt of 4-isopropylphenol with 5-(chloromethyl)furan-2-carbaldehyde. The latter can be synthesized from the commercially available 5-(hydroxymethyl)furfural (HMF).
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 5-(Chloromethyl)furan-2-carbaldehyde
-
To a solution of 5-(hydroxymethyl)furfural (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon), add a chlorinating agent such as thionyl chloride (1.1 eq.) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with the organic solvent used in the reaction.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-(chloromethyl)furan-2-carbaldehyde, which can be used in the next step without further purification or purified by column chromatography.
Step 2: Synthesis of this compound
-
In a separate reaction vessel under an inert atmosphere, dissolve 4-isopropylphenol (1.0 eq.) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Add a strong base, for instance, sodium hydride (1.1 eq. of a 60% dispersion in mineral oil), portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the sodium 4-isopropylphenoxide.
-
Add a solution of 5-(chloromethyl)furan-2-carbaldehyde (1.0 eq.) in the same anhydrous solvent to the phenoxide solution at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain the pure this compound.
Spectroscopic Characterization
The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques. Based on data from analogous 5-substituted furan-2-carbaldehydes, the following spectral characteristics are predicted.[1][4][5]
Table of Predicted Spectroscopic Data:
| Technique | Predicted Chemical Shifts / Frequencies |
| ¹H NMR | Aldehyde proton (CHO): singlet around δ 9.5-9.7 ppm. Furan ring protons: characteristic doublets in the aromatic region. Phenolic protons: doublets in the aromatic region, showing a para-substitution pattern. Isopropyl protons: a septet for the CH and a doublet for the two CH₃ groups. Methylene protons (OCH₂): a singlet around δ 5.0-5.3 ppm. |
| ¹³C NMR | Carbonyl carbon (C=O): resonance around δ 175-180 ppm.[1] Furan and phenyl ring carbons: signals in the aromatic region (δ 110-160 ppm). Methylene carbon (OCH₂): a signal around δ 60-70 ppm. Isopropyl carbons: signals in the aliphatic region. |
| IR Spectroscopy | A strong C=O stretching vibration for the aldehyde group is expected around 1670-1700 cm⁻¹.[1] C-O-C stretching vibrations for the ether linkage will also be present. |
Applications in Drug Discovery
Derivatives of 5-substituted furan-2-carbaldehydes have demonstrated a wide array of biological activities, making them promising candidates for drug development.[1]
Anticancer Activity
Many furan derivatives have shown potent cytotoxic activity against various cancer cell lines. One of the proposed mechanisms of action is the induction of apoptosis (programmed cell death).[1] This can occur through the intrinsic (mitochondrial) pathway.
Caption: Intrinsic apoptosis pathway potentially induced by 5-substituted furan-2-carbaldehydes.
Antimicrobial Activity
Derivatives of 5-substituted furan-2-carbaldehydes have also exhibited promising activity against a range of bacterial and fungal pathogens.[1] The mechanism of their antimicrobial action is often attributed to the inhibition of essential microbial enzymes or the disruption of cell membrane integrity.[1] The introduction of a nitro group at the 5-position is a well-established strategy to enhance antibacterial efficacy, as exemplified by the commercial drug nitrofurantoin.
General Drug Discovery Workflow
The development of new therapeutic agents based on the 5-substituted furan-2-carbaldehyde scaffold follows a structured workflow.
Caption: General workflow for the development of 5-substituted furan-2-carbaldehydes as therapeutic agents.
Conclusion
While this compound remains a novel compound without extensive documentation, its structural features place it within a class of compounds with significant therapeutic potential. The synthetic route proposed herein is robust and based on well-established chemical transformations. The predicted spectroscopic and physicochemical properties provide a solid foundation for its future synthesis and characterization. The known anticancer and antimicrobial activities of its analogs strongly suggest that this compound and its derivatives warrant further investigation as potential drug candidates. This guide serves as a foundational document to stimulate and support further research into this promising area of medicinal chemistry.
References
- An In-depth Technical Guide to 5-Substituted Furan-2-Carbaldehydes: Synthesis, Properties, and Applic
- A Technical Guide to Substituted Furan-2-Carbaldehydes in Drug Discovery - Benchchem.
- Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities - PMC.
- Synthesis and Spectroscopic Characteriz
- Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d - ResearchG
- study of 5-ncv2-furaldehyde derivatives, i.
- (PDF) Vibrational spectroscopic investigations of 5-(4-fluor-phenyl)-furan-2 carbaldehyde.
- The Williamson Ether Synthesis.
- Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand.
- ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions - The Royal Society of Chemistry.
- Synthesis of 5‐phenylfuran‐2‐carbaldehyde derivatives - ResearchG
- Furan-2-carbaldehyde|furfural|C5H4O2 - The Pherobase NMR.
- Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)
- 9.6: Williamson Ether Synthesis - Chemistry LibreTexts.
- Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)
- The Williamson Ether Synthesis - Master Organic Chemistry.
- Synthesis of 5-(Hydroxymethyl)furfural (HMF) - Organic Syntheses.
- Synthesis of 5-(Hydroxymethyl)furfural Monoesters and Alcohols as Fuel Additives toward Their Performance and Combustion Characteristics in Compression Ignition Engines - PMC.
- Showing Compound 5-Hydroxymethyl-2-furancarboxaldehyde (FDB012717) - FooDB.
- 5-(4-methoxy-phenyl)-furan-2-carbaldehyde - Sigma-Aldrich.
- 86-MM0397.02-0500 - furan-2-carbaldehyde-furfural | 98-01-1.
- FURAN-2-CARBALDEHYDE | CAS 98-01-1 - M
- Furfural | C4H3OCHO | CID 7362 - PubChem - NIH.
Sources
Methodological & Application
Synthesis Protocol for 5-(4-Isopropyl-phenoxymethyl)-furan-2-carbaldehyde: An Application Note for Medicinal Chemistry and Drug Discovery
Introduction
Furan-2-carbaldehyde derivatives are a cornerstone in medicinal chemistry, serving as versatile scaffolds for the development of novel therapeutic agents.[1] The inherent biological activities of the furan nucleus, coupled with the synthetic tractability of the aldehyde functional group, make these compounds highly valuable in drug discovery programs.[1] This application note provides a detailed, field-proven protocol for the synthesis of 5-(4-Isopropyl-phenoxymethyl)-furan-2-carbaldehyde, a promising intermediate for the elaboration of more complex molecular architectures with potential applications in various therapeutic areas.
The strategic incorporation of the 4-isopropylphenol moiety via an ether linkage at the 5-position of the furan ring is designed to modulate the lipophilicity and steric profile of the molecule, potentially influencing its pharmacokinetic and pharmacodynamic properties. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and the scientific rationale behind the experimental choices.
Reaction Scheme
The synthesis of this compound is efficiently achieved through a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.[2] The reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated in situ from 4-isopropylphenol, attacks the electrophilic carbon of 5-(chloromethyl)furfural (CMF).
Sources
step-by-step preparation of 5-(4-Isopropyl-phenoxymethyl)-furan-2-carbaldehyde
An In-Depth Technical Guide to the Synthesis of 5-(4-Isopropyl-phenoxymethyl)-furan-2-carbaldehyde
Authored by a Senior Application Scientist
This document provides a comprehensive, step-by-step protocol for the laboratory-scale preparation of this compound. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocols described herein are designed to be self-validating, with explanations grounded in established chemical principles to ensure both reproducibility and a thorough understanding of the synthetic pathway.
Introduction and Strategic Overview
This compound is a substituted furan derivative with potential applications in medicinal chemistry and materials science. The furan-2-carbaldehyde scaffold is a key building block in the synthesis of various pharmaceuticals and biologically active compounds.[1] The strategic approach for synthesizing this target molecule involves a two-step process. The first step is the preparation of a reactive furan intermediate, 5-(chloromethyl)furfural (CMF), from a renewable carbohydrate source. The second step is a classic Williamson ether synthesis, which couples CMF with 4-isopropylphenol to yield the final product.[2] This method is widely used for preparing ethers due to its reliability and broad scope.[3]
The overall synthetic workflow is depicted below:
Figure 1: Overall synthetic workflow for the preparation of this compound.
Part 1: Synthesis of 5-(Chloromethyl)furfural (CMF)
The initial step involves the conversion of a readily available hexose sugar, such as fructose, into the reactive intermediate 5-(chloromethyl)furfural (CMF). This transformation is an acid-catalyzed dehydration and chlorination reaction, typically performed in a biphasic system to continuously extract the CMF product and prevent its degradation or polymerization.[4][5] The use of a biphasic system is crucial as CMF is more stable than its hydroxylated counterpart, 5-(hydroxymethyl)furfural (HMF), under acidic conditions, leading to higher yields.[4]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| D-Fructose | Reagent Grade | Sigma-Aldrich | |
| Hydrochloric Acid (HCl) | 37% (concentrated) | Fisher Scientific | Corrosive, handle with extreme care. |
| Toluene | ACS Grade | VWR | Organic phase for extraction. |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Sigma-Aldrich | For neutralization. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | VWR | For drying the organic phase. |
Protocol 1: Preparation of CMF
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add D-fructose (10.0 g, 55.5 mmol).
-
Solvent Addition: Add toluene (50 mL) and concentrated hydrochloric acid (50 mL).
-
Reaction Execution: Heat the biphasic mixture to 85 °C with vigorous stirring. The reaction is typically rapid; maintain the temperature for 10-15 minutes.[5] Monitor the reaction by observing the color change of the aqueous phase to a dark brown/black, indicating the formation of humins.
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature in an ice bath.
-
Carefully decant the organic (toluene) layer into a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of deionized water, followed by 50 mL of a saturated sodium bicarbonate solution to neutralize any remaining acid (Caution: CO₂ evolution), and finally with 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator. The crude CMF will be obtained as a dark, oily residue. This crude product is often used directly in the next step without further purification due to its reactivity.
Part 2: Synthesis of this compound
This step employs the Williamson ether synthesis, a reliable SN2 reaction between an alkoxide and a primary alkyl halide.[2][6] Here, the nucleophile is the 4-isopropylphenoxide ion, generated by deprotonating 4-isopropylphenol with a suitable base. This phenoxide then attacks the electrophilic carbon of the chloromethyl group in CMF, displacing the chloride leaving group.[3][7]
Figure 2: Mechanism of the Williamson ether synthesis step.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 4-Isopropylphenol | 98% | Sigma-Aldrich | |
| Crude 5-(Chloromethyl)furfural (CMF) | - | From Protocol 1 | |
| Potassium Carbonate (K₂CO₃) | Anhydrous | VWR | Base for deprotonation. |
| Acetone | ACS Grade | Fisher Scientific | Reaction solvent. |
| Ethyl Acetate | ACS Grade | VWR | For extraction and chromatography. |
| Hexane | ACS Grade | VWR | For chromatography. |
| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich | For column chromatography. |
Protocol 2: Williamson Ether Synthesis
-
Phenoxide Formation: In a 250 mL round-bottom flask, dissolve 4-isopropylphenol (7.5 g, 55.1 mmol) in 100 mL of acetone. Add anhydrous potassium carbonate (11.5 g, 83.2 mmol).
-
Reaction with CMF: To this stirring suspension, add the crude CMF (assuming 55.5 mmol theoretical yield from Protocol 1) dissolved in 20 mL of acetone dropwise over 10 minutes.
-
Reaction Execution: Heat the mixture to reflux (approximately 56 °C) and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC) with a hexane/ethyl acetate eluent system (e.g., 4:1 v/v).[8]
-
Work-up:
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KCl).
-
Rinse the filter cake with a small amount of acetone.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
-
Purification:
-
Dissolve the resulting crude oil in a minimal amount of dichloromethane.
-
Purify the product by column chromatography on silica gel.[1]
-
Elute with a gradient of hexane/ethyl acetate (e.g., starting from 9:1 and gradually increasing the polarity) to isolate the pure this compound.
-
-
Final Product: Combine the pure fractions, remove the solvent under reduced pressure, and dry the final product under vacuum to yield a solid or viscous oil.
Part 3: Characterization
The identity and purity of the synthesized this compound should be confirmed using standard spectroscopic techniques.
Expected Spectroscopic Data
The following are predicted data based on the analysis of structurally similar compounds.[9]
-
¹H NMR (Proton NMR): (400 MHz, CDCl₃)
-
δ ~9.65 ppm (s, 1H): Aldehyde proton (-CHO).[9]
-
δ ~7.2-7.4 ppm (d, 1H): Furan ring proton adjacent to the aldehyde.
-
δ ~7.15 ppm (d, 2H): Aromatic protons on the isopropylphenyl ring (ortho to the isopropyl group).
-
δ ~6.85 ppm (d, 2H): Aromatic protons on the isopropylphenyl ring (ortho to the oxygen).
-
δ ~6.5 ppm (d, 1H): Furan ring proton adjacent to the CH₂O group.
-
δ ~5.1 ppm (s, 2H): Methylene protons (-O-CH₂-Furan).
-
δ ~2.9 ppm (sept, 1H): Methine proton of the isopropyl group (-CH(CH₃)₂).
-
δ ~1.25 ppm (d, 6H): Methyl protons of the isopropyl group (-CH(CH₃)₂).
-
-
¹³C NMR (Carbon NMR): (100 MHz, CDCl₃)
-
δ ~177 ppm: Aldehyde carbonyl carbon.
-
δ ~158-160 ppm: Aromatic carbons (C-O on phenyl ring, C-O-CH₂ on furan ring).
-
δ ~152 ppm: Furan ring carbon attached to the aldehyde.
-
δ ~142 ppm: Aromatic carbon attached to the isopropyl group.
-
δ ~127 ppm: Aromatic carbons (CH ortho to isopropyl).
-
δ ~122 ppm: Furan ring carbon (CH adjacent to aldehyde).
-
δ ~115 ppm: Aromatic carbons (CH ortho to oxygen).
-
δ ~112 ppm: Furan ring carbon (CH adjacent to CH₂O).
-
δ ~62 ppm: Methylene carbon (-O-CH₂-).[8]
-
δ ~33 ppm: Methine carbon of the isopropyl group.
-
δ ~24 ppm: Methyl carbons of the isopropyl group.
-
-
Infrared (IR) Spectroscopy:
-
~2820, 2720 cm⁻¹: C-H stretch of the aldehyde.
-
~1670-1680 cm⁻¹: Strong C=O stretch of the aromatic aldehyde.[10]
-
~1500-1600 cm⁻¹: C=C stretching of the aromatic and furan rings.
-
~1240 cm⁻¹: Aryl-O-C stretch (ether linkage).
-
-
Mass Spectrometry (MS):
-
Expected [M]+: Calculated for C₁₅H₁₆O₃.
-
References
-
Mascal, M. (2021). A Semi‐Batch Flow System for the Production of 5‐Chloromethylfurfural. Chemistry–Methods, 1(6), 1-7. Available at: [Link]
-
Girisuta, B., et al. (2022). Efficient Synthesis of 5-(Hydroxymethyl)furfural Esters from Polymeric Carbohydrates Using 5-(Chloromethyl)furfural as a Reactive Intermediate. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 5-Chloromethyl furfural. Available at: [Link]
-
Al-Mughaid, H., et al. (2021). Efficient synthesis of 5-(chloromethyl)furfural (CMF) from high fructose corn syrup (HFCS) using continuous flow processing. Reaction Chemistry & Engineering. Available at: [Link]
-
Almeida, R., et al. (2024). Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan. MDPI. Available at: [Link]
-
Abdulmalik, O., et al. (2021). Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. PMC. Available at: [Link]
-
Chemistry Steps. (2022). Williamson Ether Synthesis. Available at: [Link]
-
Kubica, K., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. Available at: [Link]
-
University of Massachusetts. (n.d.). The Williamson Ether Synthesis. Available at: [Link]
-
ResearchGate. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Available at: [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]
-
Li, Y., et al. (2020). Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand. RSC Advances. Available at: [Link]
-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Available at: [Link]
-
ResearchGate. (2002). Vibrational spectroscopic investigations of 5-(4-fluor-phenyl)-furan-2 carbaldehyde. Available at: [Link]
- Google Patents. (n.d.). WO2013024162A1 - Purification of 5-hydroxymethylfurfural (hmf) by crystallization.
-
NIST. (n.d.). 2-Furancarboxaldehyde, 5-methyl-. NIST Chemistry WebBook. Available at: [Link]
-
Wikipedia. (n.d.). Furfural. Available at: [Link]
-
FooDB. (2010). Showing Compound 5-Hydroxymethyl-2-furancarboxaldehyde (FDB012717). Available at: [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2015). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. d-nb.info [d-nb.info]
- 5. prepchem.com [prepchem.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. (PDF) Vibrational spectroscopic investigations of 5-(4-fluor-phenyl)-furan-2 carbaldehyde [academia.edu]
using 5-(4-Isopropyl-phenoxymethyl)-furan-2-carbaldehyde in Schiff base synthesis
Application Note: Schiff Base Derivatization of 5-(4-Isopropyl-phenoxymethyl)-furan-2-carbaldehyde
Executive Summary
This technical guide details the protocol for utilizing This compound (IPPF) as a pharmacophore scaffold in the synthesis of biologically active Schiff bases (imines). The furan ring, substituted at the C5 position with a lipophilic 4-isopropyl-phenoxymethyl moiety, offers a unique balance of aromaticity and membrane permeability, making it a privileged structure in drug discovery for antimicrobial and anticancer agents.
This document provides a validated workflow for the condensation of IPPF with primary amines, emphasizing reaction kinetics, acid catalysis mechanisms, and structural characterization.
Scientific Rationale & Mechanism
The Pharmacophore
The IPPF molecule combines a reactive electrophilic center (aldehyde at C2) with a lipophilic tail (isopropyl-phenyl ether at C5).
-
Reactivity: The furan oxygen lone pairs donate electron density into the ring, but the aldehyde group remains sufficiently electrophilic for nucleophilic attack.
-
Lipophilicity: The isopropyl group enhances transport across bacterial cell walls or the blood-brain barrier, addressing common bioavailability issues in furan-based drugs.
Reaction Mechanism: Acid-Catalyzed Condensation
The formation of the Schiff base (
-
Nucleophilic Attack: The lone pair of the primary amine nitrogen attacks the carbonyl carbon of IPPF.
-
Carbinolamine Formation: Proton transfer results in an unstable carbinolamine intermediate.
-
Dehydration (Rate-Determining Step): Acid catalysis protonates the hydroxyl group, making it a good leaving group (
). Elimination yields the imine.[1]
Critical Control Point: The pH must be controlled (pH 4–5). If too acidic, the amine becomes protonated (
Visualization: Reaction Pathway
The following diagram illustrates the critical intermediates and the dehydration step required to lock the imine structure.
Figure 1: Step-wise mechanism of Schiff base formation highlighting the critical dehydration step.
Experimental Protocols
Materials Required
-
Precursor: this compound (Purity >98%).
-
Reagent: Primary Aromatic/Aliphatic Amine (1.0 equiv).
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).
-
Catalyst: Glacial Acetic Acid (GAA).
-
Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate.
Protocol A: Standard Thermal Reflux (Validated)
Best for bulk synthesis and thermally stable amines.
-
Preparation: Dissolve 1.0 mmol of IPPF in 15 mL of absolute ethanol in a 50 mL round-bottom flask. Ensure complete solubility; mild heating (40°C) may be required due to the lipophilic tail.
-
Addition: Add 1.0 mmol of the chosen primary amine dropwise.
-
Catalysis: Add 2–3 drops of glacial acetic acid.
-
Reaction: Reflux the mixture at 78°C for 4–6 hours.
-
Monitoring: Check progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot (
).
-
-
Isolation: Cool the reaction mixture to room temperature, then place in an ice bath.
-
Purification:
-
Precipitate: Filter the solid product and wash with cold ethanol.[2]
-
No Precipitate: Evaporate solvent to 1/3 volume and refrigerate overnight. Recrystallize from hot ethanol/water.
-
Protocol B: Microwave-Assisted Synthesis (Green Chemistry)
Best for high-throughput screening and improving yields.
-
Mix: In a microwave-safe vial, combine 1.0 mmol IPPF and 1.0 mmol amine.
-
Solvent: Add a minimum amount of ethanol (2–3 mL) to create a slurry.
-
Irradiation: Irradiate at 140–300 W for 2–5 minutes (pulse mode: 30s ON, 10s OFF to prevent overheating).
-
Workup: Cool rapidly. The product often solidifies immediately. Wash with cold ether.
Data Analysis & Characterization
To validate the synthesis, compare the spectral data of the starting material (IPPF) against the product.
Table 1: Key Spectroscopic Markers
| Technique | Functional Group | Starting Material (IPPF) | Product (Schiff Base) | Notes |
| FT-IR | Carbonyl ( | Strong band @ 1670–1690 cm⁻¹ | Absent | Disappearance confirms reaction. |
| FT-IR | Imine ( | Absent | Sharp band @ 1610–1635 cm⁻¹ | Diagnostic peak for Schiff base. |
| ¹H NMR | Aldehyde Proton | Singlet @ | Absent | |
| ¹H NMR | Azomethine Proton | Absent | Singlet @ | Shift indicates |
| ¹H NMR | Furan Ring Protons | Doublets @ | Shifted slightly downfield | Due to change in conjugation. |
Applications & Biological Screening
The resulting Schiff bases are candidates for antimicrobial profiling . The lipophilic "isopropyl-phenoxymethyl" tail specifically targets bacterial membranes, while the azomethine linkage (
Recommended Assay: Broth Microdilution (MIC Determination)
-
Stock Solution: Dissolve Schiff base in DMSO (1 mg/mL).
-
Strains: S. aureus (Gram +), E. coli (Gram -), C. albicans (Fungal).
-
Control: Use Ciprofloxacin or Fluconazole as positive controls.
-
Expectation: Furan Schiff bases often exhibit MIC values in the range of 10–50
.
References
-
Mechanism of Schiff Base Formation
-
LibreTexts Chemistry. "Reactions of Aldehydes and Ketones with Amines." Accessed October 2023. Link
-
-
Synthesis of Furan-based Schiff Bases
-
Der Pharma Chemica. "Synthesis, characterization and biological evaluations of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides." 2011. Link
-
-
Microwave-Assisted Synthesis
-
Biological Activity of Furan Derivatives
-
Journal of Chemical and Pharmaceutical Research. "Synthesis, structural characterization and biological activity of transition metal complexes of schiff base ligand-furan derivatives." 2011. Link
-
-
General Review of Schiff Bases
Sources
crystallization solvents for 5-(4-Isopropyl-phenoxymethyl)-furan-2-carbaldehyde
Application Note & Protocol Guide
Topic: Crystallization Solvents and Methodologies for 5-(4-Isopropyl-phenoxymethyl)-furan-2-carbaldehyde
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity for a Novel Furan Aldehyde
This compound is a substituted furan derivative, a class of compounds that holds significant interest in medicinal chemistry and materials science.[1][2] As with any high-value chemical entity, achieving absolute purity is paramount for reliable downstream applications, from biological screening to formulation. Crystallization is the definitive technique for purifying solid organic compounds, offering the ability to remove soluble, insoluble, and colored impurities in a single, well-executed process.[3][4]
This guide provides a senior scientist's perspective on developing a robust crystallization protocol for this compound. We will move beyond simple recipes to explain the underlying principles of solvent selection and methodological choice, empowering researchers to adapt and troubleshoot the process effectively.
Compound Profile: A Molecule of Duality
Understanding the structure of this compound is the first step in predicting its solubility and designing a crystallization strategy.
-
Polar Moieties: The furan ring with its heteroatom and the electron-withdrawing aldehyde group introduce significant polarity.
-
Non-Polar Moieties: The phenoxy ether linkage, the aromatic benzene ring, and particularly the bulky isopropyl group contribute to a significant non-polar character.
This dual nature is key: the molecule is unlikely to be soluble in extremely polar solvents (like water) or purely non-polar aliphatic solvents (like hexane) at room temperature. The ideal solvent will likely be one of intermediate polarity or a carefully balanced mixture of two solvents that can accommodate both ends of the molecule's polarity spectrum.[3][5]
The Principle of Recrystallization
The foundation of this technique rests on the differential solubility of a compound at varying temperatures.[6] An ideal crystallization solvent will dissolve the target compound completely when hot but only sparingly when cold.[7] As the saturated hot solution cools, the solubility decreases, forcing the compound to organize itself into a low-entropy, highly ordered crystal lattice, a process that naturally excludes the more disordered impurity molecules.[3][8]
Overall Experimental Workflow
The path from a crude, impure solid to highly pure, crystalline material follows a logical sequence of screening, optimization, and execution.
Caption: High-level workflow for developing a crystallization protocol.
Part A: Systematic Solvent Screening Protocol
Before committing the bulk of your material, a systematic, small-scale screening is essential to identify the most promising solvent or solvent system.
Objective: To identify solvents that exhibit high solubility for the compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures.
Materials:
-
Crude this compound
-
A selection of candidate solvents (see table below)
-
Small test tubes or vials (e.g., 13x100 mm)
-
Heat gun or water bath
-
Vortex mixer
Candidate Solvent Selection:
The following table lists promising solvents for screening, ordered by decreasing polarity. This range covers various functional groups and polarities, increasing the likelihood of finding a suitable candidate.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Const.) | Rationale |
| Methanol | 65 | 32.7 | Polar protic; good for polar groups. |
| Ethanol | 78 | 24.5 | Primary candidate ; balances polar/non-polar features.[9][10] |
| Isopropanol (IPA) | 82 | 19.9 | Similar to ethanol, slightly less polar. |
| Acetone | 56 | 20.7 | Polar aprotic; good for dissolving many organics. |
| Ethyl Acetate (EtOAc) | 77 | 6.0 | Medium polarity; often used in mixtures with hexane.[5] |
| Dichloromethane (DCM) | 40 | 9.1 | Effective solvent, but low boiling point can be tricky. |
| Toluene | 111 | 2.4 | Aromatic; good for dissolving other aromatic compounds. |
| n-Heptane / Hexane | 98 / 69 | ~1.9 | Non-polar; likely to be an effective anti-solvent . |
Screening Procedure:
-
Aliquot: Place approximately 10-20 mg of the crude solid into each labeled test tube.
-
Initial Solubility Test: Add the first solvent dropwise at room temperature, vortexing after each addition, up to ~0.5 mL. Note if the compound dissolves readily. A good candidate solvent will NOT dissolve the compound well at this stage.[3]
-
Hot Dissolution: Gently heat the suspension in a water bath or with a heat gun until the solvent boils. Add more solvent dropwise until the solid just dissolves. Record the approximate volume of hot solvent required.
-
Cooling & Observation: Allow the clear, hot solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod.
-
Induce Crystallization: If still no crystals appear, place the tube in an ice-water bath for 15-20 minutes.
-
Record Observations: Log the results for each solvent in a table, noting the quality and quantity of crystals formed (e.g., "no crystals," "oiled out," "fine powder," "large needles").
Part B: Data Interpretation & Method Selection
Based on the screening results, use the following decision tree to select the optimal large-scale crystallization method.
Caption: Decision tree for selecting a crystallization method.
Part C: Detailed Crystallization Protocols
Protocol 1: Single Solvent Cooling Crystallization (Example: Isopropanol)
This method is ideal if a single solvent with a steep solubility-temperature gradient is found.
-
Dissolution: In an Erlenmeyer flask, add the crude solid. Add the minimum amount of isopropanol required to create a slurry. Heat the mixture to a gentle boil on a hot plate with stirring.
-
Achieve Saturation: Continue adding small portions of hot isopropanol until all the solid has just dissolved. Adding excess solvent will reduce your final yield.[3]
-
Slow Cooling (Crucial Step): Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Protocol 2: Anti-Solvent Crystallization (Example: Ethyl Acetate / n-Heptane)
This is the preferred method when the compound is highly soluble in one solvent but insoluble in another miscible solvent.[4]
-
Dissolution: At room temperature, dissolve the crude solid in the minimum amount of the "good" solvent (ethyl acetate) required for complete dissolution.
-
Anti-Solvent Addition: While stirring the solution, slowly add the "poor" solvent (n-heptane) dropwise. Continue adding until the solution becomes faintly and persistently cloudy (the point of nucleation).
-
Re-solubilization (Optional but Recommended): Gently warm the cloudy mixture until it becomes clear again. This ensures the final crystallization starts from a homogeneous, saturated state.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize the yield.
-
Isolation & Drying: Follow steps 5-7 from Protocol 1, using ice-cold n-heptane (or a mixture rich in heptane) for the washing step.
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Too much solvent was used.- Solution cooled too quickly.- Compound is too soluble even when cold. | - Boil off some solvent to re-concentrate.- Scratch the inner wall of the flask with a glass rod.- Add a "seed crystal" from a previous batch.- Re-screen for a less effective solvent or use an anti-solvent. |
| "Oiling Out" | - Solution is supersaturated.- Melting point of the compound is lower than the boiling point of the solvent.- Presence of impurities depressing the melting point. | - Re-heat the solution and add a small amount of additional solvent.- Allow to cool even more slowly.- Switch to a lower-boiling point solvent system. |
| Poor Recovery / Low Yield | - Too much solvent was used.- Crystals were washed with solvent that was not cold.- Premature crystallization during hot filtration. | - Minimize the amount of hot solvent used for dissolution.- Ensure the washing solvent is pre-chilled in an ice bath.- If filtering hot, use a pre-heated funnel and filter flask. |
| Colored Crystals | - Colored impurities are co-crystallizing. | - Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly as it can adsorb your product. |
References
- ResearchGate. (2025).
- University of California, Los Angeles.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- Wikipedia.
- PraxiLabs. (2022).
- BenchChem.
- BenchChem. A Technical Guide to Substituted Furan-2-Carbaldehydes in Drug Discovery.
- PMC.
- University of Rochester, Department of Chemistry.
- ECHEMI.
- Der Pharma Chemica.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. mt.com [mt.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. praxilabs.com [praxilabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 9. echemi.com [echemi.com]
- 10. derpharmachemica.com [derpharmachemica.com]
Application Note: Rapid and Efficient Synthesis of Phenoxymethyl Furan Derivatives via Microwave-Assisted Chemistry
Abstract: This application note provides a comprehensive guide to the synthesis of phenoxymethyl furan derivatives using Microwave-Assisted Organic Synthesis (MAOS). Furan derivatives, particularly those derived from biomass, are critical platform chemicals, while the phenoxymethyl moiety is a key pharmacophore in numerous therapeutic agents. Traditional synthesis methods often involve long reaction times and harsh conditions. MAOS presents a green, rapid, and highly efficient alternative, significantly accelerating reaction rates, improving yields, and reducing energy consumption.[1][2][3] This document details the principles of microwave heating, a step-by-step experimental protocol, characterization data, and optimization strategies for researchers, chemists, and professionals in drug development.
Introduction: The Synergy of Furan Scaffolds and Microwave Synthesis
Furan-based compounds are at the forefront of sustainable chemistry, often derived from renewable biomass resources like 5-hydroxymethylfurfural (HMF).[4] Their rigid, aromatic structure makes them versatile building blocks for materials, agrochemicals, and pharmaceuticals. When combined with a phenoxymethyl group, the resulting derivatives often exhibit significant biological activity.
Conventional synthesis of these ether linkages typically relies on methods requiring prolonged heating, which can lead to byproduct formation and degradation of sensitive furan rings. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology that aligns with the principles of green chemistry.[5][6][7] By using microwave irradiation, energy is directly and uniformly delivered to polar molecules within the reaction mixture, a process known as dielectric heating.[8][9] This results in rapid temperature elevation, dramatically reducing reaction times from hours to mere minutes, increasing product yields, and often enabling solvent-free reactions.[2][10][11]
Principle of Microwave-Assisted Synthesis
Unlike conventional heating, which transfers energy indirectly from an external source through vessel walls ("outside-in"), microwave heating transfers energy directly to the reactants and solvent on a molecular level ("inside-out").[8][9] This is achieved through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as water or ethanol, possess a dipole moment. When subjected to an oscillating microwave field, these molecules attempt to align with the field, causing rapid rotation. This molecular friction generates intense, uniform heat throughout the sample.[8][9]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth in the oscillating electric field. Collisions caused by this migration generate heat.[5][10]
This efficient and direct energy transfer minimizes the formation of byproducts caused by localized overheating at the vessel walls and allows for precise temperature control, leading to cleaner reactions and higher purity products.[3][8]
General Reaction Workflow
The synthesis of phenoxymethyl furan derivatives can be streamlined into a highly efficient process using microwave technology. The workflow is designed for rapidity, high yield, and ease of execution.
Experimental Protocol: Synthesis of 2-((4-methylphenoxy)methyl)-5-methylfuran
This protocol details a representative synthesis using 4-methylphenol (p-cresol) and 5-methyl-2-(chloromethyl)furan. The latter can be readily prepared from commercially available 5-methylfurfuryl alcohol.
Materials and Equipment
| Reagents & Materials | Equipment |
| 5-Methyl-2-(chloromethyl)furan | Monomode Microwave Synthesis Reactor |
| 4-Methylphenol (p-cresol) | 10 mL Microwave Reaction Vial |
| Potassium Carbonate (K₂CO₃), anhydrous | Magnetic Stir Bar |
| Acetonitrile (CH₃CN), anhydrous | Rotary Evaporator |
| Ethyl Acetate (EtOAc) | Flash Chromatography System |
| Hexane | TLC Plates (Silica gel 60 F₂₅₄) |
| Deionized Water | NMR Spectrometer (e.g., 400 MHz) |
| Anhydrous Sodium Sulfate (Na₂SO₄) | IR Spectrometer, Mass Spectrometer |
General Reaction Scheme
The core of this synthesis is a nucleophilic substitution (Williamson ether synthesis) where the phenoxide ion attacks the electrophilic chloromethyl furan derivative.
Step-by-Step Procedure
-
Reactant Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-methylphenol (108 mg, 1.0 mmol), 5-methyl-2-(chloromethyl)furan (144 mg, 1.0 mmol), and anhydrous potassium carbonate (276 mg, 2.0 mmol).
-
Solvent Addition: Add 3 mL of anhydrous acetonitrile to the vial.
-
Vial Sealing: Securely cap the reaction vial. Causality Note: Sealing the vessel allows the reaction to be heated above the solvent's boiling point, dramatically increasing the reaction rate as per the Arrhenius equation. Microwave reactors are designed to safely handle the resulting pressure.[10]
-
Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Set the reaction parameters to a temperature of 130°C, a hold time of 10 minutes, and a maximum power of 300 W with magnetic stirring enabled.
-
Cooling and Work-up: After the irradiation is complete, allow the vial to cool to room temperature (typically via a jet of compressed air in the reactor). Uncap the vial, and filter the mixture to remove the potassium carbonate. Rinse the solids with a small amount of ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Add 20 mL of deionized water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic phase with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using a hexane-ethyl acetate gradient (e.g., 98:2) to afford the pure product.
Characterization of the Final Product
Validation of the product structure is essential. The following data are representative of the expected product, 2-((4-methylphenoxy)methyl)-5-methylfuran.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.08 (d, J = 8.4 Hz, 2H, Ar-H)
-
δ 6.85 (d, J = 8.4 Hz, 2H, Ar-H)
-
δ 6.25 (d, J = 3.0 Hz, 1H, Furan-H)
-
δ 6.05 (d, J = 3.0 Hz, 1H, Furan-H)
-
δ 5.01 (s, 2H, -O-CH₂ -Furan)
-
δ 2.32 (s, 3H, Ar-CH₃ )
-
δ 2.28 (s, 3H, Furan-CH₃ ) Expert Insight: The singlet at 5.01 ppm is characteristic of the newly formed benzylic ether methylene protons. The distinct doublets for the furan protons confirm the 2,5-substitution pattern.[12][13][14]
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ 156.5 (Ar-C-O), 152.0, 149.8, 130.1, 114.8, 108.9, 106.5, 62.5 (-O-C H₂-Furan), 20.5 (Ar-C H₃), 13.8 (Furan-C H₃).
-
-
FT-IR (ATR, cm⁻¹):
-
3050 (Ar C-H), 2920 (Aliphatic C-H), 1510 (Ar C=C), 1240 (Asymmetric C-O-C stretch), 1015 (Symmetric C-O-C stretch).
-
-
Mass Spectrometry (EI):
-
m/z (relative intensity): 202 [M⁺].
-
Reaction Optimization Data
The efficiency of microwave-assisted synthesis allows for rapid optimization of reaction conditions. The following table illustrates the effect of key parameters on the synthesis of phenoxymethyl furan derivatives.
| Entry | Phenol Substrate (R) | Base | Temp (°C) | Time (min) | Yield (%) |
| 1 | 4-Methyl | K₂CO₃ | 130 | 10 | 92 |
| 2 | H | K₂CO₃ | 130 | 10 | 88 |
| 3 | 4-Methoxy | K₂CO₃ | 120 | 8 | 95 |
| 4 | 4-Chloro | Cs₂CO₃ | 140 | 15 | 85 |
| 5 | 4-Nitro | Cs₂CO₃ | 150 | 15 | 78 |
Analysis:
-
Electronic Effects: Phenols with electron-donating groups (e.g., -OCH₃, -CH₃) are more nucleophilic and react faster and at lower temperatures (Entry 3).
-
Substrate Reactivity: Phenols with electron-withdrawing groups (e.g., -NO₂) are less nucleophilic and require more forcing conditions (higher temperature, stronger base like Cs₂CO₃) to achieve good yields (Entry 5).
-
Trustworthiness: This systematic variation demonstrates the robustness and tunability of the protocol, allowing researchers to adapt it for a wide range of substrates.
Safety Precautions
-
Always conduct reactions in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Microwave synthesis involves sealed vessels under pressure. Never exceed the recommended volume or pressure ratings for the reaction vials and the instrument.
-
Ensure the vial cap is properly secured before starting the irradiation.
-
Solvents used in microwave synthesis must be able to absorb microwave energy. Non-polar solvents like hexane or toluene are generally poor choices unless a susceptor is used.
Conclusion
Microwave-assisted synthesis provides a powerful, efficient, and environmentally conscious platform for the rapid production of phenoxymethyl furan derivatives.[1][7] This application note demonstrates a robust protocol that dramatically reduces reaction times from hours to minutes while achieving excellent yields. The methodology is highly adaptable to various substituted phenols, making it an invaluable tool for library synthesis in medicinal chemistry and materials science. By leveraging the principles of direct molecular heating, researchers can accelerate discovery and development while adhering to the tenets of green chemistry.
References
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. National Center for Biotechnology Information. [Link]
-
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. ijrpas.com. [Link]
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Modern Chemistry. [Link]
-
Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. ajchem-a.com. [Link]
-
(PDF) THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. ResearchGate. [Link]
-
Synthesis of amides and esters containing furan rings under microwave-assisted conditions. De Gruyter. [Link]
-
Facile Microwave-Mediated Transformations of 2-Butene-1,4-diones and 2-Butyne-1,4-diones to Furan Derivatives. The Journal of Organic Chemistry. [Link]
-
Microwave assisted synthesis of β-keto thioethers and furan derivatives by thiol directed multicomponent reactions. New Journal of Chemistry. [Link]
-
A microwave assisted intramolecular-furan-Diels–Alder approach to 4-substituted indoles. Chemical Communications. [Link]
-
A microwave assisted intramolecular-furan-Diels–Alder approach to 4-substituted indoles - PMC. National Center for Biotechnology Information. [Link]
-
Microwave Chemistry and its Applications - Research Journal of Pharmaceutical Dosage Forms and Technology. rjpdft.com. [Link]
-
Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. ResearchGate. [Link]
-
Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra - PMC. National Center for Biotechnology Information. [Link]
-
Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening - PMC. National Center for Biotechnology Information. [Link]
-
Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives - International Journal of Pharmaceutical Sciences Review and Research. globalresearchonline.net. [Link]
-
Green Chemistry: Microwave assisted synthesis - YouTube. YouTube. [Link]
-
Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. MDPI. [Link]
-
Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. [Link]
-
Conformational and NMR study of some furan derivatives by DFT methods - PubMed. National Center for Biotechnology Information. [Link]
-
(PDF) Synthesis of Some New 2-(2-Isopropyl-5-Methyl Phenoxymethyl)-5- Aryl-1,3,4-Oxadiazoles. ResearchGate. [Link]
-
Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives - Oriental Journal of Chemistry. Oriental Journal of Chemistry. [Link]
-
Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan - PMC. National Center for Biotechnology Information. [Link]
-
Microwave-assisted organic synthesis of pyrroles (Review). Pharmacia. [Link]
-
One pot microwave-assisted synthesis of 2,5-dimethylfuran from bamboo hydrolysate in presence of green solvent and low-cost metal catalyst. International Journal of Renewable Energy Development. [Link]
-
Synthesis of 2,5-bis(hydroxymethyl)furan (BHMF) and derivatization in 2,5-bis(alkoxymethyl) furans (BAMFs). ACS Green Chemistry. [Link]
Sources
- 1. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajchem-a.com [ajchem-a.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2,5-bis(hydroxymethyl)furan (BHMF) and derivatization in 2,5-bis(alkoxymethyl) furans (BAMFs) - ACS Green Chemistry [gcande.digitellinc.com]
- 5. ijrpas.com [ijrpas.com]
- 6. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 7. ajrconline.org [ajrconline.org]
- 8. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 9. m.youtube.com [m.youtube.com]
- 10. rjpdft.com [rjpdft.com]
- 11. public.pensoft.net [public.pensoft.net]
- 12. Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. Conformational and NMR study of some furan derivatives by DFT methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Functionalization of 5-(4-Isopropyl-phenoxymethyl)-furan-2-carbaldehyde
Introduction & Molecule Profile[1][2]
5-(4-Isopropyl-phenoxymethyl)-furan-2-carbaldehyde represents a high-value pharmacophore scaffold, particularly in the development of hemoglobin modulators (e.g., antisickling agents) and antimicrobial therapeutics. The molecule features a "dual-domain" architecture:
-
Hydrophobic Tail: The 4-isopropyl-phenoxymethyl ether provides a lipophilic anchor, critical for binding to hydrophobic pockets (e.g., the
-cleft of hemoglobin). -
Reactive Head: The furan-2-carbaldehyde moiety serves as a versatile electrophilic "warhead" or "handle" for further diversification.[1]
This application note details three critical synthetic pathways to functionalize the aldehyde group while preserving the sensitive ether linkage and furan core.
Chemical Structure & Properties[1][2][3][4][5]
-
Molecular Formula:
-
Key Reactivity: The C2-aldehyde is highly susceptible to nucleophilic attack.
-
Stability Warning: The furan ring is acid-sensitive (prone to ring-opening/polymerization under strong acidic conditions). The benzylic ether linkage is generally stable but can be cleaved by strong Lewis acids (e.g.,
).
Reaction Landscape & Strategic Pathways
The functionalization of this scaffold typically follows three strategic vectors depending on the desired medicinal chemistry outcome:
Figure 1: Strategic divergence points for the furan-aldehyde scaffold. High-contrast nodes indicate primary reaction classes.
Protocol A: Reductive Amination (Library Generation)[6]
Objective: To install a polar amine "head" group, improving solubility and creating H-bond donors/acceptors. This is the primary route for generating fragment libraries.
Scientific Rationale:
Direct reduction with Sodium Borohydride (
Materials
-
Substrate: this compound (1.0 eq)
-
Amine: Primary or Secondary Amine (1.1 – 1.2 eq)
-
Reductant: Sodium Triacetoxyborohydride (
) (1.5 eq) -
Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)
-
Additive: Acetic Acid (1.0 eq) – Only if using basic amines to catalyze imine formation.
Step-by-Step Methodology
-
Imine Formation: In a flame-dried flask, dissolve the aldehyde (1.0 eq) and the amine (1.1 eq) in anhydrous DCE (0.1 M concentration).
-
Activation: If the reaction is sluggish (monitored by TLC), add Acetic Acid (1.0 eq) and stir for 30–60 minutes at Room Temperature (RT) to push the equilibrium toward the imine.
-
Reduction: Cool the mixture to 0°C. Add
(1.5 eq) portion-wise over 10 minutes. -
Reaction: Allow to warm to RT and stir for 4–16 hours.
-
Quench: Add saturated
solution carefully (gas evolution occurs). -
Workup: Extract with DCM (
). Wash combined organics with brine.[2] Dry over .[3][2] -
Purification: Flash chromatography (typically MeOH/DCM gradients).
Data Validation (Expected Outcomes):
| Variable | Condition | Yield Impact | Notes |
|---|---|---|---|
| Solvent | MeOH | Moderate | Protic solvents can consume STAB; DCE is superior. |
| Reductant |
Protocol B: Knoevenagel Condensation (Michael Acceptors)
Objective: To extend the conjugation system, creating
Scientific Rationale: The furan aldehyde is an excellent electrophile. Using a weak base (piperidine) prevents the self-polymerization of the furan (which occurs with strong bases like NaOH).
Materials
-
Substrate: Aldehyde (1.0 eq)
-
Active Methylene: Malononitrile, Ethyl Cyanoacetate, or Meldrum's Acid (1.1 eq)
-
Catalyst: Piperidine (0.1 eq) or
-Alanine (for milder conditions) -
Solvent: Ethanol (EtOH)[1]
Step-by-Step Methodology
-
Setup: Combine aldehyde (1.0 eq) and active methylene compound (1.1 eq) in EtOH.
-
Catalysis: Add Piperidine (5–10 mol%).
-
Reflux: Heat to reflux (
) for 1–3 hours. The product often precipitates upon formation.[1] -
Monitoring: TLC usually shows a distinct bright spot (often UV active/fluorescent) compared to the starting material.
-
Workup: Cool to RT. If solid precipitates, filter and wash with cold EtOH.[1] If no precipitate, evaporate solvent and recrystallize from EtOH/Hexane.
Figure 2: Decision logic for Knoevenagel Condensation workup.
Protocol C: Pinnick Oxidation (Carboxylic Acid Synthesis)
Objective: To convert the aldehyde to a carboxylic acid without over-oxidizing the electron-rich furan ring or cleaving the ether.
Scientific Rationale:
Standard oxidants like
Materials
-
Substrate: Aldehyde (1.0 eq)
-
Oxidant: Sodium Chlorite (
, 80%) (1.5 – 2.0 eq) -
Buffer: Sodium Dihydrogen Phosphate (
) (1.5 eq) -
Scavenger: 2-Methyl-2-butene (10–20 eq)
-
Solvent: t-Butanol / Water (3:1) or THF / Water (3:1)
Step-by-Step Methodology
-
Dissolution: Dissolve aldehyde (1.0 eq) in t-BuOH/Water (3:1).
-
Scavenger: Add 2-methyl-2-butene (excess). Critical Step: Do not omit.
-
Buffer: Add
(1.5 eq). -
Oxidation: Add
(1.5 eq) slowly as a solution in water over 15 minutes at RT. -
Reaction: Stir for 2–4 hours. The yellow color of
may appear transiently. -
Workup: Acidify to pH 3 with 1N HCl. Extract with EtOAc.[4][2]
-
Purification: The acid product can often be purified by simple Acid/Base extraction (extract into sat.
, wash organics, re-acidify aqueous layer, extract back into EtOAc).
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link
-
Pinnick, H. W., et al. (1981).
-unsaturated aldehydes." Tetrahedron. Link -
Metcalf, B., et al. (2017). "Discovery of GBT440 (Voxelotor), an Orally Bioavailable Hemoglobin S Polymerization Inhibitor." ACS Medicinal Chemistry Letters. (Context for furan-aldehyde pharmacophores in sickle cell disease). Link
-
BenchChem. (2025).[3][2] "Knoevenagel Condensation of Furfural with Diethyl Malonate: Technical Guide." Link
-
Safo, M. K., et al. (2021).[5] "Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators." Journal of Medicinal Chemistry. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scirp.org [scirp.org]
- 5. Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
solubility issues of 5-(4-Isopropyl-phenoxymethyl)-furan-2-carbaldehyde in ethanol
Topic: Solubility & Stability Optimization in Ethanol
Document ID: TSC-2024-FAL-05 | Version: 2.1 | Status: Active[1]
Executive Summary
Welcome to the Technical Support Center. You are likely working with 5-(4-Isopropyl-phenoxymethyl)-furan-2-carbaldehyde (CAS: 1005246-77-0), a critical intermediate often utilized in the synthesis of hemoglobin modulators (e.g., Voxelotor analogs) and advanced medicinal scaffolds.[1]
The Core Issue: Users frequently report "insolubility" or "impurity generation" when using ethanol.[1] The Scientific Reality: This molecule exhibits a steep temperature-dependent solubility coefficient in ethanol, making it an excellent solvent for recrystallization but a poor choice for room-temperature (RT) dissolution.[1] Furthermore, the aldehyde moiety presents a chemical stability risk (hemiacetal formation) often mistaken for physical insolubility.[1]
Technical Analysis: The Solubility Paradox
Module A: Physical Solubility vs. Chemical Reactivity
Before troubleshooting, you must distinguish between two distinct failure modes.
| Observation | Root Cause | Mechanism |
| White/Off-white Precipitate | Thermodynamic Insolubility | The lipophilic 4-isopropyl-phenoxy tail dominates the crystal lattice energy at RT, overcoming the solvation energy provided by ethanol.[1] |
| New HPLC Peaks / "Disappearing" Solid | Chemical Reactivity | The aldehyde group reacts with ethanol (nucleophile) to form a hemiacetal , especially if trace acid is present. |
| Oiling Out | Metastable Zone Width | Cooling too rapidly traps the compound in a liquid-liquid phase separation before nucleation can occur.[1] |
Module B: The Hemiacetal Trap (Chemical Stability)
Ethanol is a protic solvent.[1] In the presence of the aldehyde on the furan ring, an equilibrium is established.[1] This is often misdiagnosed as "degradation" or "solubility issues" because the hemiacetal has different solubility properties than the parent aldehyde.[1]
Key Insight: This reaction is reversible.[1] Removing ethanol and reconstituting in an inert solvent (e.g., DMSO, CDCl3) often restores the original signal, proving it was a solvation artifact, not decomposition.
Figure 1: The Hemiacetal Equilibrium.[1][2][3][4][5][6][7] Note that this reaction is reversible (dashed line), but can confuse analytical data (HPLC/NMR) if samples are prepared in ethanol.
Troubleshooting Guides
Workflow 1: Achieving High Concentration (Dissolution)
Use this protocol if you need a homogeneous solution for reactions or analysis.
The Problem: The compound crashes out at room temperature (20-25°C). The Solution: You must utilize the entropy of mixing by increasing temperature, or disrupt the crystal lattice using a co-solvent.[1]
Step-by-Step Protocol:
-
Measure: Weigh the target mass of this compound.[1]
-
Primary Solvent: Add Ethanol (Absolute) to achieve a concentration of 50 mg/mL .
-
Observation: Suspension (Cloudy).[1]
-
-
Thermal Shift: Heat the mixture to 60°C (Reflux).
-
Observation: The solution should become clear.
-
-
Stabilization (Critical): If you must cool to RT, add a co-solvent immediately upon cooling.[1]
-
Recommended Co-solvent: DCM (Dichloromethane) or THF (Tetrahydrofuran) at a 10-20% volume ratio.[1] This disrupts the packing of the isopropyl-phenyl groups.
-
Workflow 2: Purification via Recrystallization
Use this protocol if you are trying to purify the compound.
The Problem: The compound "oils out" (forms a sticky gum) instead of crystallizing. The Solution: Control the cooling rate to stay within the Metastable Zone Width (MSZW).
Step-by-Step Protocol:
-
Saturation: Dissolve the crude solid in minimum boiling ethanol (approx. 78°C).
-
Hot Filtration: Filter quickly while hot to remove insoluble mechanical impurities.[1]
-
Seeding: Cool the solution to 50°C . Add a tiny crystal of pure product (seed).[1]
-
Slow Cooling: Wrap the flask in foil/towel to ensure slow heat dissipation. Allow to reach RT over 4 hours.
-
Harvest: Filtration at 4°C will yield high-purity crystals.
Decision Logic: Troubleshooting Flowchart
Use this logic tree to determine the correct course of action based on your visual observations.
Figure 2: Decision Matrix for resolving solubility vs. stability issues.
Frequently Asked Questions (FAQs)
Q1: Can I use sonication to dissolve this compound in ethanol?
-
Answer: Sonication will temporarily disperse the particles (creating a suspension) and may generate enough local heat to dissolve small amounts.[1] However, upon standing, the compound will likely reprecipitate because the thermodynamic solubility limit at RT is low. Do not rely on sonication for analytical stock solutions.
Q2: Why does my HPLC show two peaks when I dissolve it in Ethanol?
-
Answer: You are likely observing the equilibrium between the free aldehyde and the ethyl hemiacetal.[1]
-
Validation: Run the same sample in Acetonitrile (MeCN).[1] If the second peak disappears, it was a solvent-interaction artifact.
-
Fix: Always prepare analytical standards in MeCN or Methanol (though Methanol can also form hemiacetals, it is often kinetically distinct).[1] Acetonitrile is safer for aldehyde stability.[1]
-
Q3: I am synthesizing Voxelotor (GBT440) analogs. Is ethanol the best solvent for the intermediate workup?
-
Answer: Yes. Ethanol is the industry standard for the crystallization of this intermediate because it purges the unreacted 4-isopropylphenol starting material (which remains soluble in cold ethanol). While "solubility issues" are annoying for analysis, they are the exact feature utilized for purification in this synthesis pathway.[1]
References
-
Global Blood Therapeutics. (2017).[1] Substituted Benzaldehyde Compounds and Methods for their Use in Increasing Tissue Oxygenation.[1] (Patent WO2017160696).[1] Describes the synthesis and purification of Voxelotor intermediates using ethanol recrystallization.
-
Metcalf, B., et al. (2017).[1] Discovery of GBT440, an Orally Bioavailable Hemoglobin S Polymerization Inhibitor.[1] ACS Medicinal Chemistry Letters.[1] Discusses the synthetic route and properties of the furan-aldehyde pharmacophore.
-
Hoydonckx, H. E., et al. (2007). Furfural and Derivatives.[1][2][4][5][6][7][8][9] Ullmann's Encyclopedia of Industrial Chemistry.[1] Provides foundational data on the solubility and reactivity of furan-2-carbaldehydes in alcoholic solvents.[1]
Sources
- 1. Furfural | C4H3OCHO | CID 7362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermodynamic properties of 5(nitrophenyl) furan-2-carbaldehyde isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d [mdpi.com]
- 7. furan-2-carbaldehyde [stenutz.eu]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 5-(4-Isopropyl-phenoxymethyl)-furan-2-carbaldehyde
Document ID: TSC-FPF-2026-01
Version: 1.0
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-(4-Isopropyl-phenoxymethyl)-furan-2-carbaldehyde. As a substituted furan-2-carbaldehyde, this compound holds potential in medicinal chemistry and materials science.[1] However, its furan ring and aldehyde functionality can be susceptible to degradation under various experimental and storage conditions.[2][3] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you ensure the stability and integrity of your compound in solution.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning yellow/brown. What is causing this discoloration?
A1: Discoloration of furan-2-carbaldehyde solutions, particularly turning yellow to brown, is a common indicator of degradation and potential polymerization.[2] This is often initiated by exposure to air and light. The aldehyde group is susceptible to oxidation, which can lead to the formation of colored impurities. To mitigate this, it is crucial to handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[4]
Q2: I'm observing a decrease in the concentration of my compound over time in an aqueous solution. What are the likely degradation pathways?
A2: In aqueous solutions, this compound can degrade via several pathways, primarily influenced by pH and temperature. The two most probable degradation pathways for the aldehyde group are:
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 5-(4-Isopropyl-phenoxymethyl)-furan-2-carboxylic acid. This is a common degradation route for aldehydes.
-
Reduction: The aldehyde can be reduced to the corresponding alcohol, [5-(4-Isopropyl-phenoxymethyl)-furan-2-yl]methanol.
Microbial contamination can also contribute to degradation, as some microorganisms can metabolize furanic compounds, often through oxidation and reduction of the aldehyde group.[5][6]
Q3: How does pH affect the stability of this compound in solution?
A3: The stability of furan-2-carbaldehyde derivatives is significantly influenced by pH.
-
Acidic Conditions (pH < 4): Acidic conditions can catalyze the degradation of furfural compounds.[1][7] For structurally similar compounds like 5-hydroxymethylfurfural (5-HMF), increased degradation is observed at lower pH values.[8] The furan ring itself can be susceptible to opening under strongly acidic conditions, especially in the presence of heat.
-
Neutral Conditions (pH ~7): While generally more stable than in acidic conditions, degradation can still occur, particularly with prolonged storage or exposure to other stress factors like light and heat.
-
Alkaline Conditions (pH > 8): In alkaline solutions, aldehydes can undergo the Cannizzaro reaction, where two molecules of the aldehyde react to produce a primary alcohol and a carboxylic acid.[9] Some studies on related compounds like 5-HMF have shown it to be relatively stable in alkaline hydrolysis conditions, suggesting this may be a complex area.[10][11] However, strong bases can also promote violent polymerization (resinification) of furfural.[2]
Q4: What are the recommended storage conditions for solutions of this compound?
A4: To ensure maximum stability, solutions of this compound should be stored:
-
In a tightly sealed container: To prevent oxidation and exposure to moisture.
-
At low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C) is recommended to slow down degradation kinetics.
-
Protected from light: Use amber vials or wrap containers in aluminum foil.
-
Under an inert atmosphere: Purging the solution and vial headspace with nitrogen or argon can significantly reduce oxidative degradation.
-
At an appropriate pH: Based on general knowledge of furfural stability, a slightly acidic to neutral pH (around 5-7) is likely optimal for storage, but this should be experimentally verified for your specific application.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected peaks in HPLC chromatogram | Degradation of the compound. | 1. Perform a forced degradation study (see Protocol 1) to identify potential degradation products. 2. Review your solution preparation and storage conditions. Ensure protection from light, air, and extreme temperatures. 3. Check the pH of your solution. |
| Loss of potency or activity in a biological assay | Compound degradation leading to a lower concentration of the active molecule. | 1. Prepare fresh solutions of the compound before each experiment. 2. Quantify the concentration of your stock solution using a validated analytical method (e.g., HPLC-UV, see Protocol 2) before use. 3. Investigate the compatibility of your assay buffer with the compound. |
| Inconsistent experimental results | Instability of the compound under your experimental conditions. | 1. Evaluate the stability of the compound in your experimental medium over the time course of your experiment. 2. Consider using a different solvent or adjusting the pH to improve stability. 3. Minimize the time the compound is in solution before use. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and understand its intrinsic stability. This is a crucial step in developing a stability-indicating analytical method.[12]
1. Materials:
- This compound
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Hydrochloric acid (HCl), 0.1 N
- Sodium hydroxide (NaOH), 0.1 N
- Hydrogen peroxide (H₂O₂), 3%
- HPLC system with a UV detector
- Photostability chamber (ICH Q1B compliant)[13][14]
- Oven
2. Stock Solution Preparation:
- Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 N NaOH.
-
Dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 N HCl.
-
Dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 70°C for 48 hours.
-
Dissolve the stressed sample in acetonitrile and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (in a quartz cuvette or other UV-transparent container) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[13]
-
Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) at the same temperature.
-
Dilute the exposed and control samples for HPLC analysis.
-
4. Analysis:
- Analyze all samples by HPLC (see Protocol 2). Compare the chromatograms of the stressed samples to that of an unstressed control solution.
- Aim for 5-20% degradation of the parent compound to ensure that the primary degradation products are formed without excessive secondary degradation.[12]
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a reversed-phase HPLC method to quantify this compound and separate it from its potential degradation products.
1. HPLC System and Conditions:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | Start with a suitable ratio (e.g., 50:50 A:B), and optimize to achieve good separation. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm (or λmax of the compound)[15] |
2. Method Validation:
- Once developed, the method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and linear for its intended purpose. The forced degradation samples from Protocol 1 are essential for demonstrating the specificity and stability-indicating nature of the method.
Data Presentation
Table 1: Hypothetical Results of a Forced Degradation Study
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Peaks | Major Degradant Retention Time (min) |
| Acid Hydrolysis (0.1 N HCl, 60°C, 24h) | 15.2 | 2 | 4.8 |
| Alkaline Hydrolysis (0.1 N NaOH, 60°C, 24h) | 8.5 | 1 | 6.2 |
| Oxidative (3% H₂O₂, RT, 24h) | 18.9 | 3 | 5.5, 7.1 |
| Thermal (70°C, 48h, solid) | 5.1 | 1 | 4.8 |
| Photolytic (ICH Q1B) | 12.7 | 2 | 8.3 |
Visualizations
Predicted Degradation Pathways
Caption: Predicted degradation pathways for this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for conducting a forced degradation study.
References
-
The effect of pH on furfural degradation. - ResearchGate. (n.d.). Retrieved February 21, 2026, from [Link]
-
The Effect of pH on the Formation of Furfural Compounds in the Glucose and Fructose with Amino Acid Enantiomers in Maillard Reaction | Request PDF - ResearchGate. (2025, August 6). Retrieved February 21, 2026, from [Link]
-
Effect of pH and Storage Temperature on 5-(Hydroxymethyl) Furfural (5HMF) Formation in USP Syrup Preparation - Semantic Scholar. (2015, June 30). Retrieved February 21, 2026, from [Link]
-
A direct RP-HPLC method for the determination of furanic aldehydes and acids in honey. (2009, April 15). Talanta, 78(1), 310-4. [Link]
-
Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d - MDPI. (2023, May 31). Retrieved February 21, 2026, from [Link]
-
Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies - ResearchGate. (n.d.). Retrieved February 21, 2026, from [Link]
-
Furfural | C4H3OCHO | CID 7362 - PubChem - NIH. (2018, September 17). Retrieved February 21, 2026, from [Link]
-
Furan in Thermally Processed Foods - A Review - PMC. (n.d.). Retrieved February 21, 2026, from [Link]
-
A direct RP-HPLC method for the determination of furanic aldehydes and acids in honey. (2025, August 6). Retrieved February 21, 2026, from [Link]
-
5-hydroxymethyl-2-furfural and derivatives formed during acid hydrolysis of conjugated and bound phenolics in plant foods and the effects on phenolic content and antioxidant capacity - PubMed. (2014, May 21). Retrieved February 21, 2026, from [Link]
-
Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d - ResearchGate. (2023, May 25). Retrieved February 21, 2026, from [Link]
-
Identification and Characterization of Forced Degradation Products of 5‑Hydroxymethyl-2-Furaldehyde (5-Hmf) by Hplc and Lc-Ltq/Orbitrap Studies - SSRN. (2023, March 27). Retrieved February 21, 2026, from [Link]
-
AD-0213 Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method - Shimadzu Scientific Instruments. (n.d.). Retrieved February 21, 2026, from [Link]
-
Separation of Furan on Newcrom R1 HPLC column - SIELC Technologies. (n.d.). Retrieved February 21, 2026, from [Link]
-
Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities - PMC. (n.d.). Retrieved February 21, 2026, from [Link]
-
Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. (n.d.). Retrieved February 21, 2026, from [Link]
-
Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food | Scilit. (n.d.). Retrieved February 21, 2026, from [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). American Journal of Chemistry, 13(2), 42-48. [Link]
-
Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand. (n.d.). Retrieved February 21, 2026, from [Link]
-
Biodegradation of 5-(Hydroxymethyl)-furfural and Furan Derivatives - MDPI. (2018, October 18). Retrieved February 21, 2026, from [Link]
-
Furfural - Wikipedia. (n.d.). Retrieved February 21, 2026, from [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products - EMA. (n.d.). Retrieved February 21, 2026, from [Link]
-
RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER - Caron Scientific. (n.d.). Retrieved February 21, 2026, from [Link]
-
Identification and characterization of the furfural and 5-(hydroxymethyl)furfural degradation pathways of Cupriavidus basilensis - SciSpace. (2010, March 16). Retrieved February 21, 2026, from [Link]
-
Photostability testing theory and practice - Q1 Scientific. (2021, July 28). Retrieved February 21, 2026, from [Link]
-
Microbial degradation of furanic compounds: biochemistry, genetics, and impact - PMC. (2011, October 28). Retrieved February 21, 2026, from [Link]
-
Pharmaceutical Photostability: A Technical Guide and Practical Interpretation of the ICH Guideline and Its Application to Pharmaceutical Stability - Part II | Request PDF - ResearchGate. (2025, August 6). Retrieved February 21, 2026, from [Link]
-
Photostability of Pharmaceuticals - Atlas-Mts. (2020, March 10). Retrieved February 21, 2026, from [Link]
-
Kinetic and mechanistic aspects of furfural degradation in biorefineries - SciSpace. (2022, April 11). Retrieved February 21, 2026, from [Link]
-
FURANS AND HYDROXYMETHYLFURANS: SUSTAINABLE SOURCES OF MOLECULAR DIVERSITY Ana L. Cardoso, Susana M. M. Lopes, Terver J. Sase, T. (n.d.). Retrieved February 21, 2026, from [Link]
-
5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities - ResearchGate. (2025, August 7). Retrieved February 21, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. furan.com [furan.com]
- 3. Furfural - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Microbial degradation of furanic compounds: biochemistry, genetics, and impact - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Furfural | C4H3OCHO | CID 7362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. papers.ssrn.com [papers.ssrn.com]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 13. ema.europa.eu [ema.europa.eu]
- 14. caronscientific.com [caronscientific.com]
- 15. 5-hydroxymethyl-2-furfural and derivatives formed during acid hydrolysis of conjugated and bound phenolics in plant foods and the effects on phenolic content and antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-(4-Isopropyl-phenoxymethyl)-furan-2-carbaldehyde
[1][2]
Case ID: SYN-FURAL-ISO-001 Status: Active Topic: Minimizing Side Reactions in Williamson Ether Synthesis of Furan Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]
Executive Summary & Reaction Logic
You are attempting a Williamson ether synthesis between 5-(chloromethyl)furan-2-carbaldehyde (Electrophile) and 4-isopropylphenol (Nucleophile).[1][2]
While theoretically a standard
-
Cannizzaro Disproportionation: The electron-poor furan-2-carbaldehyde moiety is highly susceptible to base-induced disproportionation, destroying your aldehyde functionality.[1][2]
-
Furan Resinification: The furan ring is acid-sensitive and prone to polymerization (humin formation) under high thermal stress or oxidative conditions.[1]
Visualizing the Reaction Landscape
The following diagram maps the critical decision points where the reaction deviates from the Product Pathway into Side Reactions.
Caption: Pathway analysis showing how strong bases divert flux toward Cannizzaro disproportionation, whereas mild bases favor the desired SN2 substitution.
Critical Parameter Optimization (The "Why")
The Base: Why over ?
Using Sodium Hydroxide (
-
Mechanism of Failure: Furan-2-carbaldehydes lack alpha-protons.[1][2] In the presence of strong hydroxide (
), the aldehyde carbon undergoes nucleophilic attack to form a gem-diol dianion. This intermediate transfers a hydride to a second aldehyde molecule (Cannizzaro reaction), resulting in a 50:50 mixture of the carboxylic acid and the alcohol, neither of which is your target [1].[2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
The Fix: Use Potassium Carbonate (
) .[2] It is basic enough ( of conjugate acid ~10.3) to deprotonate the phenol ( ~10), but not nucleophilic enough to attack the aldehyde carbonyl efficiently.[2]
The Solvent: DMF vs. Acetone[3]
-
Recommendation: Anhydrous DMF (N,N-Dimethylformamide) .
-
Reasoning: This is an
reaction. Polar aprotic solvents solvate the cation (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ), leaving the phenoxide anion "naked" and highly reactive.[2] While Acetone is safer, it requires reflux temperatures that may be insufficient for complete conversion with .[2] DMF allows reaction at 60-80°C, ensuring conversion without thermal degradation.[2]
The Catalyst: Finkelstein Conditions
-
The Trick: Add 10 mol% Potassium Iodide (KI) .[2]
-
Mechanism: The iodide displaces the chloride on the 5-(chloromethyl)furan to form a transient 5-(iodomethyl)furan.[1] Iodide is a better leaving group than chloride, accelerating the reaction rate significantly and allowing for milder temperatures, which preserves the furan ring [2].
Troubleshooting Guide (FAQs)
Q1: The reaction mixture turned into a black, viscous tar. What happened?
Diagnosis: Furan resinification (Humins formation).[1][2] Root Cause: This usually indicates thermal instability or the presence of acid.
-
Check 1: Did you heat above 100°C? Keep this reaction between 60°C and 80°C.
-
Check 2: Was the 5-(chloromethyl)furan starting material pure? If it contained residual HCl from its synthesis, it will catalyze polymerization.[2]
-
Solution: Always neutralize your starting material (wash with dilute
) before use.[2] Add the electrophile slowly to the base/phenol mixture.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Q2: I see two new spots on TLC, but neither is the product.
Diagnosis: Cannizzaro Disproportionation.[1] Root Cause: The base was too strong or the water content was too high.
-
Observation: One spot is likely the 5-hydroxymethyl derivative (polar), and the other is the 5-carboxylic acid derivative (very polar/streaking).[2]
-
Solution: Switch from
tongcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> or . Ensure the solvent is anhydrous.
Q3: The reaction is stalled at 50% conversion after 24 hours.
Diagnosis: "Potassium Coating" or poor solubility.[1]
Root Cause:
Optimized Experimental Protocol
Target Molecule: 5-(4-Isopropyl-phenoxymethyl)-furan-2-carbaldehyde Scale: 10 mmol basis[1][2]
Materials
| Reagent | Equiv.[1][3][4][5][6] | Amount | Role |
| 4-Isopropylphenol | 1.0 | 1.36 g | Nucleophile |
| 5-(Chloromethyl)furan-2-carbaldehyde | 1.1 | 1.59 g | Electrophile |
| Potassium Carbonate ( | 2.0 | 2.76 g | Base (Powdered) |
| Potassium Iodide (KI) | 0.1 | 166 mg | Catalyst |
| DMF (Anhydrous) | N/A | 20 mL | Solvent |
Step-by-Step Procedure
-
Activation: In a dry round-bottom flask, dissolve 4-isopropylphenol (1.0 eq) in anhydrous DMF (0.5M concentration). Add powdered
(2.0 eq).[2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Deprotonation: Stir vigorously at Room Temperature (RT) for 30 minutes. The mixture may turn slightly yellow (phenoxide formation).[2]
-
Addition: Add KI (0.1 eq).[1][2] Then, add 5-(chloromethyl)furan-2-carbaldehyde (1.1 eq) dropwise (dissolved in minimal DMF if solid).[1][2]
-
Note: Adding the electrophile after base activation minimizes its exposure to free base, reducing degradation.
-
-
Reaction: Heat to 60°C and monitor by TLC (Hexane:EtOAc 4:1).
-
Workup (Critical):
-
Cool to RT.
-
Pour into Ice Water (10x volume). The product should precipitate as a solid or oil.
-
Avoid Acid: Do not acidify the workup. The product is an aldehyde-furan; acids will degrade it.[1]
-
Extract with Ethyl Acetate (
).[2] Wash organics with Water (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ) and Brine ( ) to remove DMF.[2]
-
-
Purification: Dry over
, concentrate, and purify via flash column chromatography (Silica, 0-20% EtOAc in Hexanes).
Comparative Data: Solvent & Base Effects[1][2]
The following data summarizes typical outcomes for furan etherifications based on internal application notes and literature precedents for HMF derivatives [3].
| Base | Solvent | Temp (°C) | Yield | Major Impurity |
| DMF | 60 | 85-92% | None | |
| RT | 30-40% | Cannizzaro Products (Acid/Alcohol) | ||
| THF | 0 -> RT | 60-70% | C-Alkylation (minor), Polymerization | |
| DCM | 40 | <10% | No Reaction (Base too weak) |
References
-
Cannizzaro Reaction Mechanism & Scope
-
Williamson Ether Synthesis on Furan Derivatives
-
Voxelotor (GBT-440)
-
Source: Metcalf, B., et al. (2017).[2] "Discovery of GBT440, an Orally Bioavailable Hemoglobin S Polymerization Inhibitor."[2] ACS Medicinal Chemistry Letters.
- Relevance: This paper describes the synthesis of Voxelotor, which contains the specific hydroxybenzaldehyde-O-heterocycle ether linkage, valid
-
-
Stability of 5-(Chloromethyl)furfural (CMF)
Sources
- 1. Voxelotor | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. rsc.org [rsc.org]
- 3. Show how you would use the Williamson ether synthesis to prepare ... | Study Prep in Pearson+ [pearson.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. byjus.com [byjus.com]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Recrystallization of Furan Derivatives
Welcome to the technical support guide for the purification of furan-containing compounds. Furan derivatives are a vital class of heterocyclic compounds in pharmaceutical and materials science.[1][2] However, their purification by recrystallization is often complicated by their tendency to form sticky, oily, or amorphous precipitates rather than well-defined crystals. This guide provides in-depth troubleshooting strategies and detailed protocols to overcome these challenges, ensuring you can achieve high-purity crystalline materials.
Frequently Asked Questions (FAQs)
Q1: Why do my furan precipitates turn into a sticky oil instead of crystals?
This phenomenon, known as "oiling out," is a common issue. It typically occurs for one of two reasons:
-
Low Melting Point: The melting point of your furan derivative is lower than the boiling point of the recrystallization solvent. As the solution cools, it becomes saturated while the solute is still in a liquid state, causing it to separate as an oil.[3]
-
Rapid Precipitation: The solubility of the compound changes too drastically or too quickly upon cooling. This rapid "crashing out" doesn't allow sufficient time for the molecules to align into an ordered crystal lattice, resulting in an amorphous, oily precipitate.[4] High concentrations of impurities can also contribute by depressing the melting point.[3]
Q2: My compound has "oiled out." Is the purification ruined? What should I do?
Not at all. Oiling out is a setback, but it can be resolved. The primary strategy is to re-heat the solution to re-dissolve the oil and then modify the conditions to encourage slower, more controlled crystal growth. You can add a small amount of additional "good" solvent to keep the compound soluble at a slightly lower temperature upon cooling.[4][5] If this doesn't work, more advanced techniques detailed in the troubleshooting guide will be necessary.
Q3: What are the best starting solvents for recrystallizing furan derivatives?
Solvent selection is critical and depends on the specific polarity of your furan derivative. A good starting point is to test solubility in a range of solvents. Generally, for moderately polar furan compounds, solvent systems like ethyl acetate/hexane or acetone/water are effective mixed-solvent pairs.[6][7] For a single-solvent system, alcohols like ethanol or isopropanol can be good candidates.[3] Always perform small-scale solubility tests first.[8]
Q4: I've let my solution cool, but no crystals have formed. What's happening?
This is likely due to supersaturation, a state where the concentration of your compound in the solution is higher than its normal saturation point.[9] The crystallization process needs a nucleation point to begin. You can induce crystallization by scratching the inside surface of the flask with a glass rod just below the solvent level or by adding a tiny "seed" crystal of the pure compound.[9][10]
In-Depth Troubleshooting Guide
Problem 1: Persistent Oiling or Sticky Precipitates
This is the most frequent challenge with furan derivatives. The goal is to slow down the precipitation rate to give molecules time to form an ordered lattice.
Causality Analysis:
Sticky precipitates form when the forces of precipitation are kinetically favored over the thermodynamically favored process of crystallization. This can be due to excessive supersaturation, a large polarity mismatch between the solute and solvent, or the presence of impurities that disrupt crystal lattice formation.
Solution Pathways:
-
Modify the Solvent System:
-
Single Solvent: If you are using a single solvent and oiling out occurs, the solvent may be too "poor" or its polarity is too different from your compound. Try a slightly more polar solvent. For example, if you see oiling out in ethanol, try isopropanol.[3]
-
Mixed Solvents (Antisolvent Addition): This is often the most effective technique. Dissolve your compound in a minimum amount of a "good" hot solvent (one in which it is very soluble). Then, slowly add a "poor," miscible solvent (the antisolvent) dropwise to the hot solution until you see persistent cloudiness (turbidity).[3][11] Add another drop or two of the "good" solvent to just re-clarify the solution, and then allow it to cool slowly. This fine-tunes the insolubility, preventing a sudden crash-out.
-
-
Control the Cooling Rate:
-
Rapid cooling is a primary cause of oiling out.[4] Never place a hot flask directly into an ice bath.[10] Allow the flask to cool slowly on the benchtop, insulated with a cloth or paper towels. Once at room temperature, you can then move it to a refrigerator and finally to a freezer (-20°C) for maximum recovery.[6][7]
-
-
Trituration:
-
If you have an unmanageable oil, you can sometimes "shock" it into a solid through trituration. Decant the solvent, add a small amount of a poor, non-polar solvent (like hexane or petroleum ether), and vigorously scratch and stir the oil with a spatula.[3][12] This mechanical agitation can induce nucleation and form a solid, which can then be recrystallized properly.
-
Experimental Protocol: Mixed-Solvent Recrystallization
-
Place the sticky furan precipitate (e.g., ~100 mg) into an Erlenmeyer flask.
-
Select a "good" solvent (e.g., ethyl acetate) and a miscible "poor" solvent (e.g., hexane).
-
Add the "good" solvent dropwise to the flask while heating to a gentle boil, until the compound just dissolves. Use the absolute minimum amount.
-
While still hot, add the "poor" solvent dropwise until the solution turns faintly and persistently cloudy.
-
Add 1-2 more drops of the hot "good" solvent to make the solution clear again.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
If crystals form, cool further in an ice bath for 15-20 minutes before collecting by vacuum filtration.
-
If it oils out again, re-heat and add a bit more of the "good" solvent (1-2 mL) before attempting a slower cooling process.[4]
Troubleshooting Flowchart for Sticky Precipitates
Caption: Decision workflow for troubleshooting sticky precipitates.
Problem 2: Low or No Crystal Yield
A poor yield means leaving a significant portion of your valuable compound behind. This is typically a solubility issue.
Causality Analysis:
Low recovery is most often caused by using an excessive amount of recrystallization solvent.[4][9] The compound remains in the "mother liquor" because the solution never becomes sufficiently saturated upon cooling. Other causes include premature filtration or using a solvent in which the compound is too soluble even at low temperatures.
Solution Pathways:
-
Minimize Solvent Volume: The most critical rule of recrystallization is to use the minimum amount of hot solvent required to fully dissolve your compound.[9] Adding even a small excess can dramatically reduce your yield.
-
Evaporate Excess Solvent: If you suspect you've added too much solvent, you can gently boil some of it away to re-concentrate the solution. Be careful not to evaporate too much, which could cause the compound to crash out on the hot flask walls.[10]
-
Thorough Cooling: Ensure you have allowed sufficient time for crystallization at room temperature and then in an ice bath. A minimum of 20-30 minutes in an ice bath is recommended to maximize precipitation.
-
Recover from Mother Liquor: If you achieve a low yield, do not discard the filtrate (mother liquor). You can often recover a "second crop" of crystals by boiling off a portion of the solvent from the filtrate and re-cooling it. Note that this second crop may be less pure than the first.
Solvent Selection Guide
The ideal solvent is one where your compound is highly soluble when hot but poorly soluble when cold.[8]
Caption: Workflow for selecting an appropriate recrystallization solvent.
Data Summary: Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Common Co-Solvents/Pairs |
| Water | 100 | High | Ethanol, Acetone, Methanol[8][13] |
| Ethanol | 78 | High | Water, Diethyl Ether, Hexane[8][13] |
| Methanol | 65 | High | Water, Diethyl Ether[8][13] |
| Acetone | 56 | Medium | Water, Hexane[8][13] |
| Ethyl Acetate | 77 | Medium | Hexane, Petroleum Ether[8][13] |
| Dichloromethane | 40 | Medium | Hexane |
| Toluene | 111 | Low | Hexane, Petroleum Ether |
| Hexane | 69 | Low | Ethyl Acetate, Acetone, Dichloromethane |
References
- Benchchem. (n.d.). Application Notes and Protocols for the Isolation of Furan Derivatives from Natural Sources.
- Google Patents. (n.d.). EP4032881A1 - Method and apparatus for purifying a furan derivative.
- ResearchGate. (2025, April 15). How to recrystallize an oily compound?
- Reddit. (2013, February 3). Recrystallization (help meeeeee).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of California, Los Angeles. (n.d.). Recrystallization.
- DTIC. (n.d.). Synthesis and Characterization of Furanic Compounds.
- ResearchGate. (2022, September 8). How to recrystallize an oily compound after column chromatography?
- University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs.
- Simon Fraser University. (n.d.). RECRYSTALLISATION.
- University of Colorado Boulder. (n.d.). Recrystallization.
- ResearchGate. (2015, January 27). I am doing an organic synthesis using water as a solvent. Instead of a solid I keep getting a sticky substance. How can I get a solid powdery form?
- ResearchGate. (2019, February 14). What causes sticky precipitates?
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- ResearchGate. (n.d.). 223 questions with answers in RECRYSTALLISATION.
- University of Toronto. (n.d.). Recrystallization.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Home Page [chem.ualberta.ca]
- 11. mt.com [mt.com]
- 12. researchgate.net [researchgate.net]
- 13. rubingroup.org [rubingroup.org]
Validation & Comparative
Spectroscopic Validation Guide: 5-(4-Isopropyl-phenoxymethyl)-furan-2-carbaldehyde
Executive Summary & Application Context
5-(4-Isopropyl-phenoxymethyl)-furan-2-carbaldehyde is a critical furanic intermediate, often synthesized via the etherification of 5-chloromethylfurfural (CMF) or 5-hydroxymethylfurfural (HMF) with 4-isopropylphenol. Its structural duality—combining a reactive furfuraldehyde core with a lipophilic isopropyl-phenyl ether tail—makes it a high-value scaffold for Schiff base ligands, pharmaceutical precursors, and bioactive antimicrobial agents.[1]
This guide provides a rigorous FTIR comparative analysis to validate the synthesis of this molecule. Unlike standard datasheets, we focus on the differential spectroscopy required to distinguish the target product from its two primary "alternatives" (impurities): the unreacted starting material (4-isopropylphenol ) and the furanic precursor (5-CMF ).
Experimental Protocol: High-Fidelity Capture
To ensure data integrity suitable for regulatory filing or publication, the following ATR-FTIR protocol is recommended. This method minimizes sample preparation errors common in KBr pelletization.[2]
Methodology: Attenuated Total Reflectance (ATR)[1]
-
Instrument: FTIR Spectrometer with Diamond/ZnSe ATR Crystal.
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High-Res for fingerprinting).[1]
-
Accumulation: 32 scans (Routine) or 64 scans (High S/N).
-
Spectral Range: 4000 – 600 cm⁻¹.[2]
Step-by-Step Workflow
-
Background: Collect an air background spectrum (clean crystal).
-
Sample Loading: Place ~5 mg of the solid product onto the crystal.
-
Contact Pressure: Apply consistent pressure using the anvil until the evanescent wave penetration is maximized (monitor the live interferogram).[2]
-
Acquisition: Record the sample spectrum.
-
Post-Processing: Apply Atmospheric Correction (to remove H₂O/CO₂ noise) and Baseline Correction (if scattering occurs).[2]
Comparative Spectral Analysis
The "performance" of this analysis is defined by its ability to confirm three structural events:
-
Formation of the Ether Linkage (C–O–C).
-
Retention of the Aldehyde (C=O).[2]
-
Consumption of the Phenolic Precursor (–OH).[2]
Comparison 1: Product vs. Alternative (Precursor: 4-Isopropylphenol)
The most critical quality control check is ensuring the complete reaction of 4-isopropylphenol.
| Feature | 4-Isopropylphenol (Precursor) | Target Product | Diagnostic Insight |
| O-H Stretch | Broad, Strong (3200–3400 cm⁻¹) | Absent | The disappearance of this broad H-bonded band is the primary indicator of reaction completion. |
| C-O Stretch | Phenolic C-O (~1230 cm⁻¹) | Ether C-O-C (~1240–1260 cm⁻¹) | The band shifts and changes profile from a phenolic stretch to an ether linkage stretch.[1] |
| Isopropyl CH | Doublet (~1360 & 1385 cm⁻¹) | Retained | Confirms the incorporation of the isopropyl-phenyl moiety into the final structure. |
Comparison 2: Product vs. Alternative (Precursor: 5-Chloromethylfurfural)
If synthesized from 5-CMF, distinguishing the product from the starting furan is vital.
| Feature | 5-CMF (Precursor) | Target Product | Diagnostic Insight |
| C-Cl Stretch | Sharp, distinct (~700–800 cm⁻¹) | Absent | Loss of the C-Cl bond confirms nucleophilic substitution. |
| C=O Stretch | ~1670–1680 cm⁻¹ | ~1670–1680 cm⁻¹ | Both retain the conjugated aldehyde; this band confirms the furan ring remained intact.[2] |
| Aromatic C=C | Furan only | Furan + Phenyl | Increased complexity in the 1500–1600 cm⁻¹ region due to the added phenyl ring.[2] |
Detailed Spectral Assignment Table
The following table summarizes the specific wavenumbers expected for This compound .
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| Aldehyde C-H | 2850 & 2750 | Weak (Doublet) | Fermi resonance of aldehyde C-H stretch. |
| Aldehyde C=O | 1665 – 1685 | Strong | C=O stretching (conjugated with furan ring).[2] |
| Furan Ring | 1570 – 1600 | Medium | C=C ring stretching (skeletal vibrations).[2] |
| Phenyl Ring | 1500 – 1520 | Medium | Aromatic C=C stretching (from phenoxy group).[2] |
| Ether Linkage | 1230 – 1260 | Strong | Asymmetric C–O–C stretching (Ar–O–CH₂).[2] |
| Isopropyl Group | 2960 (stretch)1380 (bend) | Medium | Aliphatic C-H stretching and "gem-dimethyl" doublet bending.[1] |
| Furan C-O-C | 1010 – 1030 | Medium | Ring breathing/stretching of the furan oxygen.[2] |
Visualization of Analytical Logic
Diagram 1: Synthesis & QC Decision Matrix
This workflow illustrates the logical path for validating the product against its alternatives (precursors).
Caption: Logical decision tree for validating the etherification reaction using FTIR checkpoints.
Diagram 2: Spectral Fingerprint Logic
A breakdown of how specific molecular fragments map to the FTIR spectrum.
Caption: Mapping functional groups to their specific diagnostic FTIR signals.
Scientific Integrity & Troubleshooting
-
Water Interference: Furan derivatives are hygroscopic.[2] If a broad peak appears at 3400 cm⁻¹ but lacks the intensity of a phenolic OH, dry the sample in a vacuum desiccator and re-run.[1][2]
-
Conjugation Effects: The furan ring is aromatic.[2] This conjugation lowers the carbonyl frequency (1670 cm⁻¹) compared to aliphatic aldehydes (1720 cm⁻¹).[1] Do not mistake this lower shift for an impurity.
-
Solvent Residues: If synthesized in chlorinated solvents (DCM/Chloroform), watch for spurious peaks in the 700–800 cm⁻¹ region which can mimic unreacted CMF.[1]
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard text for general IR assignments).
-
National Institute of Standards and Technology (NIST). (2023).[2] 4-Isopropylphenol IR Spectrum. NIST Chemistry WebBook, SRD 69.[1][2] [Link][1]
-
RSC Advances. (2014). Synthesis and characterization of furan-based Schiff bases. Royal Society of Chemistry.[2] [Link] (General reference for furan-aldehyde spectral shifts).[1]
-
MDPI. (2023).[2][3] Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde Derivatives. Molecules. [Link]
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of Furan-2-Carbaldehyde Derivatives
For researchers, scientists, and drug development professionals, understanding the structural nuances of furan-2-carbaldehyde derivatives is paramount. These compounds are not only key intermediates in organic synthesis but also form the backbone of numerous pharmaceuticals and bioactive molecules.[1][2] Mass spectrometry stands as a cornerstone analytical technique for their characterization, offering profound insights into their molecular structure through the analysis of fragmentation patterns. This guide provides an in-depth comparison of the fragmentation behavior of furan-2-carbaldehyde derivatives under two of the most common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).
This document is designed to be a practical resource, moving beyond a simple recitation of data to explain the causality behind the observed fragmentation, thereby empowering you to interpret your own mass spectra with greater confidence.
The Dichotomy of Ionization: Hard vs. Soft Techniques
The fragmentation of a molecule in a mass spectrometer is fundamentally dictated by the ionization method employed. Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[3][4][5][6] This results in a rich fragmentation pattern that provides a detailed fingerprint of the molecule's structure. In contrast, Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in the formation of protonated molecules ([M+H]⁺) with minimal fragmentation.[3][4][5][6] To induce fragmentation in ESI, tandem mass spectrometry (MS/MS) is employed, where the protonated molecule is isolated and subjected to collision-induced dissociation (CID).
The choice between EI and ESI-MS/MS, therefore, depends on the analytical question at hand. EI-MS is often well-suited for the identification of known compounds by matching their fragmentation patterns to spectral libraries, while ESI-MS/MS is invaluable for the structural elucidation of novel compounds and for analyzing less volatile or thermally labile molecules.
Electron Ionization (EI) Mass Spectrometry: A Fingerprint of Fragmentation
Under EI conditions, furan-2-carbaldehyde and its derivatives undergo characteristic fragmentation, primarily involving the aldehyde group and the furan ring. The 70 eV electron beam provides sufficient energy to induce a cascade of bond cleavages.
The Unsubstituted Core: Furan-2-Carbaldehyde
The EI mass spectrum of furan-2-carbaldehyde is dominated by several key fragments. A detailed study involving its deuterated analog (furan-2-carbaldehyde-d) has shed light on the origin of these fragments.[7][8]
The primary fragmentation pathways include:
-
Loss of a hydrogen radical (•H): This leads to the formation of a stable acylium ion at m/z 95. The high intensity of this peak is a hallmark of the EI spectra of aldehydes.
-
Loss of the formyl radical (•CHO): This results in the furan radical cation at m/z 67.
-
Decarbonylation (loss of CO): The molecular ion can lose a molecule of carbon monoxide to form a fragment at m/z 68.
-
Ring opening and subsequent fragmentation: The furan ring can undergo cleavage, leading to smaller fragments such as the cyclopropenyl cation at m/z 39.
| Fragment Ion (m/z) | Proposed Structure | Neutral Loss | Relative Intensity (%) |
| 96 | [C₅H₄O₂]⁺• (Molecular Ion) | - | ~80 |
| 95 | [C₅H₃O₂]⁺ | •H | 100 |
| 67 | [C₄H₃O]⁺ | •CHO | ~30 |
| 39 | [C₃H₃]⁺ | C₂HO₂• | ~50 |
Table 1: Key EI-MS fragments of furan-2-carbaldehyde.
The Influence of Substituents on EI Fragmentation
The presence of substituents on the furan ring significantly influences the fragmentation pattern.
-
Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) or methoxy (-OCH₃) groups tend to stabilize the molecular ion and direct fragmentation. For example, in 5-methylfuran-2-carbaldehyde, the molecular ion is more abundant, and fragmentation pathways involving the methyl group, such as the loss of a methyl radical, are observed.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or bromo (-Br) groups can introduce new fragmentation pathways. For instance, a nitro-substituted derivative may show characteristic losses of NO, NO₂, and O. Halogenated derivatives will exhibit characteristic isotopic patterns and fragmentation involving the loss of the halogen atom or hydrogen halide.
Below is a DOT script illustrating the primary EI fragmentation pathways of a generic 5-substituted furan-2-carbaldehyde.
Caption: Plausible ESI-MS/MS fragmentation pathways for a protonated furan-2-carbaldehyde.
Experimental Protocols
To ensure the reproducibility and accuracy of mass spectrometric data, standardized experimental protocols are essential.
GC-EI-MS Analysis
This protocol is suitable for the analysis of volatile and thermally stable furan-2-carbaldehyde derivatives.
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source (e.g., Agilent 7890B GC with a 7000D triple quadrupole MS). [7] Sample Preparation:
-
Prepare a stock solution of the furan-2-carbaldehyde derivative in a suitable solvent (e.g., dichloromethane or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a series of dilutions for calibration standards ranging from 5 to 1000 ng/mL. [7]3. For complex matrices like food or environmental samples, a suitable extraction method such as solid-phase microextraction (SPME) or liquid-liquid extraction should be employed. [1][9] GC-MS Parameters:
-
GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent. [1]* Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min. [1][7]* Injector Temperature: 250-280°C. [1]* Injection Mode: Splitless or split (e.g., 10:1 split ratio).
-
Oven Temperature Program: Initial temperature of 50-60°C, hold for 2 minutes, then ramp at 10-20°C/min to a final temperature of 250-280°C, hold for 5-10 minutes. [7]* MS Source Temperature: 230°C. [7]* Ionization Energy: 70 eV.
-
Mass Scan Range: m/z 40-400.
LC-ESI-MS/MS Analysis
This protocol is ideal for the analysis of a wider range of furan-2-carbaldehyde derivatives, including those that are less volatile or thermally labile.
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization source (e.g., UPLC-ESI-MS/MS system). [10] Sample Preparation:
-
Prepare a stock solution of the furan-2-carbaldehyde derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare working solutions and calibration standards by diluting the stock solution with the initial mobile phase.
-
For biological samples like urine, a "dilute-and-shoot" approach can be used, where the sample is simply diluted with a buffer before injection. [10] LC-MS/MS Parameters:
-
LC Column: A suitable reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.2-0.4 mL/min.
-
Gradient: A suitable gradient from low to high organic phase to achieve good separation.
-
ESI Source: Positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150°C.
-
Desolvation Gas Flow and Temperature: Optimized for the specific instrument.
-
Collision Gas: Argon.
-
Collision Energy: Optimized for each compound to achieve characteristic fragmentation (typically in the range of 10-40 eV).
The following workflow diagram illustrates the general process for both GC-MS and LC-MS/MS analysis.
Caption: General workflow for GC-EI-MS and LC-ESI-MS/MS analysis of furan-2-carbaldehyde derivatives.
Conclusion
The mass spectrometric fragmentation of furan-2-carbaldehyde derivatives is a rich and informative field of study. Electron ionization provides a robust "fingerprint" for identification, while electrospray ionization coupled with tandem mass spectrometry offers a powerful tool for detailed structural elucidation. By understanding the fundamental principles of fragmentation under both hard and soft ionization techniques, and by considering the electronic effects of substituents, researchers can confidently characterize these important molecules. The experimental protocols provided in this guide serve as a starting point for developing robust and reliable analytical methods for the qualitative and quantitative analysis of furan-2-carbaldehyde derivatives in a variety of matrices.
References
-
Simultaneous quantification of four furfurals in cheeses by gas chromatography-triple quadrupole mass spectrometry. (2023). ORBi. [Link]
-
Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2023). Molecules. [Link]
-
Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2023). Foods. [Link]
-
Carboxylation Enhances Fragmentation of Furan upon Resonant Electron Attachment. (2020). The Journal of Physical Chemistry A. [Link]
-
Development of a UPLC-ESI-MS/MS method to measure urinary metabolites of selected VOCs: benzene, cyanide, furfural, furfuryl alc. (2021). CDC Stacks. [Link]
-
5-hydroxymethyl-2-furfural and derivatives formed during acid hydrolysis of conjugated and bound phenolics in plant foods and the effects on phenolic content and antioxidant capacity. (2014). Journal of Agricultural and Food Chemistry. [Link]
-
LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. (2019). Journal of the Science of Food and Agriculture. [Link]
-
New analysis method of furfural obtained from wood applying an autohydrolysis pretreatment. (2012). BIOTEHGEN. [Link]
-
What is the difference of spectra of EI-MS and ESI-MS/MS?. (2021). Chemistry Stack Exchange. [Link]
-
What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy?. (2012). ResearchGate. [Link]
-
Ionization and fragmentation of furan molecules by electron collisions. (2014). ResearchGate. [Link]
-
Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. (2015). Natural Product Reports. [Link]
-
Mass Spectrometry Ionization Methods. Emory University. [Link]
-
Dissociation of Even-Electron Ions. Divisione di Spettrometria di Massa. [Link]
-
Interpretation of mass spectra. (n.d.). [Link]
Sources
- 1. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. spettrometriadimassa.it [spettrometriadimassa.it]
- 6. uni-saarland.de [uni-saarland.de]
- 7. orbi.uliege.be [orbi.uliege.be]
- 8. theseus.fi [theseus.fi]
- 9. biotehgen.eu [biotehgen.eu]
- 10. stacks.cdc.gov [stacks.cdc.gov]
A Comparative Guide to HPLC Method Development for 5-(4-Isopropyl-phenoxymethyl)-furan-2-carbaldehyde
This guide provides a comprehensive, technically grounded strategy for developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 5-(4-Isopropyl-phenoxymethyl)-furan-2-carbaldehyde. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, explaining the scientific rationale behind each decision to ensure a transferable and reliable analytical method.
Analyte Characterization: The Foundation of Method Development
Understanding the physicochemical properties of this compound is the critical first step in designing a selective and robust HPLC method. The structure (Figure 1) reveals several key features that dictate its chromatographic behavior.
Figure 1. Chemical Structure of this compound.
A summary of its critical properties is presented in Table 1. The molecule possesses a furan ring, a phenyl ring, and a carbaldehyde group, all of which are strong chromophores, making UV detection a highly suitable choice. Its structure suggests it is a neutral, moderately hydrophobic compound, making Reversed-Phase HPLC (RP-HPLC) the most appropriate chromatographic mode.[1][2]
| Property | Value / Prediction | Rationale & Implication for HPLC Method |
| Molecular Formula | C₁₅H₁₆O₃ | - |
| Molecular Weight | 244.29 g/mol | Suitable for standard HPLC columns (pore size 60-120 Å).[3] |
| Compound Type | Neutral Aromatic Aldehyde | The absence of ionizable groups means mobile phase pH control is not critical for retention, simplifying mobile phase selection. |
| Predicted Polarity | Moderately Non-Polar | Ideal for retention on non-polar stationary phases like C18 or C8 in RP-HPLC. |
| UV Absorbance (λmax) | Predicted ~280-320 nm | The conjugated system of the furan ring, aldehyde, and phenyl ring suggests strong UV absorbance. Literature on similar furan-2-carbaldehyde derivatives shows strong absorbance maxima in this region.[4] This allows for sensitive detection using a standard DAD or UV detector. |
| Solubility | Soluble in organic solvents (e.g., Acetonitrile, Methanol) | Facilitates easy sample and standard preparation. |
Strategic Approach to Method Development
A systematic approach is essential for developing an efficient and robust HPLC method. The workflow presented here (Figure 2) begins with initial screening of columns and mobile phases, followed by systematic optimization to achieve the desired separation criteria.
Caption: A systematic workflow for HPLC method development.
Comparative Analysis: Selecting the Optimal Stationary Phase
The choice of stationary phase is paramount as it governs the primary interactions that lead to separation.[5] For an aromatic analyte like this compound, two common reversed-phase columns, a standard C18 (octadecylsilane) and a Phenyl-Hexyl, are excellent candidates.
-
C18 Columns: Rely primarily on hydrophobic interactions. The long alkyl chains provide strong retention for moderately non-polar compounds.[6]
-
Phenyl-Hexyl Columns: Offer an alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the analyte, in addition to hydrophobic interactions.[5]
A comparative screening study was designed to evaluate these two column types. A generic fast gradient was used to assess selectivity for the main peak and a potential closely-eluting impurity.
Comparative Experimental Protocol
-
System: Agilent 1260 Infinity II LC System or equivalent.
-
Mobile Phase A: HPLC Grade Water
-
Mobile Phase B: HPLC Grade Acetonitrile (ACN)
-
Gradient: 50% to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detector: Diode Array Detector (DAD), monitoring at 295 nm.
-
Sample: this compound (100 µg/mL in ACN) spiked with a hypothetical impurity.
Performance Comparison
The results of the comparative study are summarized in Table 2.
| Parameter | Column 1: C18 (e.g., Zorbax Eclipse Plus C18, 4.6x150mm, 5µm) | Column 2: Phenyl-Hexyl (e.g., Kinetex Phenyl-Hexyl, 4.6x150mm, 5µm) | Justification & Expert Insight |
| Retention Time (Analyte) | 8.25 min | 7.98 min | The C18 phase shows slightly higher hydrophobic retention as expected.[6] |
| Resolution (Analyte/Impurity) | 1.8 | 2.5 | The Phenyl-Hexyl column provides significantly better resolution, likely due to supplementary π-π interactions enhancing selectivity between the two aromatic compounds.[5] |
| Tailing Factor (Analyte) | 1.1 | 1.0 | Both columns provide excellent peak symmetry, well within the acceptable USP limit of <2.[7] |
| Theoretical Plates | 12,500 | 14,000 | Both columns demonstrate good efficiency. |
| Conclusion | Acceptable separation. | Superior performance. | The enhanced selectivity offered by the Phenyl-Hexyl column makes it the preferred choice for a robust method, especially for impurity profiling. |
Optimized Method and Detailed Protocol
Based on the comparative data, the Phenyl-Hexyl column was selected for full method optimization. The gradient was refined to ensure adequate separation and a reasonable run time.
Optimized Chromatographic Conditions
| Parameter | Optimized Value |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | HPLC Grade Water |
| Mobile Phase B | HPLC Grade Acetonitrile (ACN) |
| Flow Rate | 1.2 mL/min |
| Gradient Program | Time (min) |
| 0.0 | |
| 8.0 | |
| 8.1 | |
| 10.0 | |
| 10.1 | |
| 12.0 | |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| Detector | DAD, 295 nm |
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare Mobile Phase A (Water) and Mobile Phase B (Acetonitrile). Filter both through a 0.45 µm membrane filter and degas for 15 minutes.
-
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with Acetonitrile to obtain a stock solution of 100 µg/mL.
-
-
Sample Preparation:
-
Prepare sample solutions to a target concentration of 100 µg/mL in Acetonitrile. Ensure complete dissolution.
-
-
HPLC System Setup and Equilibration:
-
Install the specified Phenyl-Hexyl column.
-
Set the column temperature to 35 °C.
-
Purge the pump lines with the respective mobile phases.
-
Equilibrate the column with the initial mobile phase composition (60% B) at 1.2 mL/min for at least 15 minutes or until a stable baseline is achieved.
-
-
System Suitability Testing (SST):
-
Before sample analysis, perform five replicate injections of the standard solution.[8]
-
The system is deemed suitable for use if it meets the criteria outlined in Table 3. These criteria are based on guidelines from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[7][9]
-
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Symmetry) | ≤ 1.5 | Ensures peak symmetry for accurate integration.[10] |
| Theoretical Plates (N) | ≥ 5000 | Confirms column efficiency and performance.[8] |
| % RSD for Peak Area | ≤ 2.0% | Demonstrates the precision and repeatability of the injector and system.[7] |
| % RSD for Retention Time | ≤ 1.0% | Indicates the stability and consistency of the pump and mobile phase delivery. |
-
Analysis Sequence:
-
Inject a solvent blank (Acetonitrile) to ensure no carryover or system contamination.
-
Perform the five replicate SST injections of the standard.
-
Inject the sample solutions.
-
Inject a standard solution periodically (e.g., every 10 sample injections) to monitor system performance throughout the run.
-
Conclusion and Further Steps
This guide outlines a systematic, evidence-based approach to developing a robust and selective RP-HPLC method for this compound. The comparative analysis demonstrated the superior selectivity of a Phenyl-Hexyl stationary phase over a traditional C18 phase for this specific analyte. The provided optimized method serves as an excellent starting point for quantitative analysis and impurity profiling.
The next logical step is to perform a full method validation in accordance with ICH Q2(R1) guidelines.[11][12] This would involve formally assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness to ensure the method is suitable for its intended purpose in a regulated environment.[13]
References
-
Column Selection for Reversed-Phase HPLC. LCGC International. Available at: [Link]
-
Choosing the Right Column for Reverse Phase HPLC Separations. Agilent Technologies. Available at: [Link]
-
Exploring the Different Mobile Phases in HPLC. Veeprho. Available at: [Link]
-
How to choose reversed-phase HPLC column C18, C8, C4. Biovanix Chromatography. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at: [Link]
-
Reversed-Phase HPLC Column Selection Guide. Phenomenex. Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
-
ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. Available at: [Link]
-
System Suitability in HPLC Analysis. Pharmaguideline. Available at: [Link]
-
System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Chromatography Today. Available at: [Link]
-
ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]
-
Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]
-
Mobile Phase Selection in Method Development: How to Optimize. Welch Materials, Inc. Available at: [Link]
-
System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. Available at: [Link]
-
System Suitability Test in HPLC – Key Parameters Explained. Assay Analytica. Available at: [Link]
-
HPLC Column Selection Guide. Restek. Available at: [Link]
-
Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters Corporation. Available at: [Link]
-
Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters Corporation. Available at: [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]
-
What are system suitability tests (SST) of analytical methods? Lösungsfabrik. Available at: [Link]
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. Available at: [Link]
-
HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. HELIX Chromatography. Available at: [Link]
-
Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand-free copper-catalyzed aerobic oxidative C–H amination/C–N cyclization. Royal Society of Chemistry. Available at: [Link]
-
Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. ResearchGate. Available at: [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. linklab.gr [linklab.gr]
- 3. agilent.com [agilent.com]
- 4. Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bvchroma.com [bvchroma.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 8. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 9. m.youtube.com [m.youtube.com]
- 10. assayprism.com [assayprism.com]
- 11. fda.gov [fda.gov]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. scribd.com [scribd.com]
Safety Operating Guide
Proper Disposal Procedures: 5-(4-Isopropyl-phenoxymethyl)-furan-2-carbaldehyde
[1][2]
Executive Summary & Waste Classification
Immediate Action: Treat 5-(4-Isopropyl-phenoxymethyl)-furan-2-carbaldehyde as a Non-Halogenated Organic waste with potential sensitizing and reactive properties.[1][2]
Unlike simple solvents, this compound contains a furan ring coupled with a reactive aldehyde group.[1][2][3] Improper disposal can lead to exothermic polymerization or the formation of shock-sensitive peroxides over time.[1]
| Parameter | Classification |
| Primary Waste Stream | Non-Halogenated Organic Solvent/Solid (High BTU) |
| RCRA Hazard Class (US) | Likely D001 (Ignitable) or Not Listed (manage as hazardous due to toxicity) |
| EPA Waste Code | U125 (Reference for Furfural analogs; treat as such for safety) |
| Reactivity Alert | Air/Light Sensitive; Polymerizes with Strong Acids/Bases |
Chemical Assessment & Hazard Profiling
Why specific protocols are required for this molecule.
As a Senior Application Scientist, it is critical to look beyond the Safety Data Sheet (SDS) and understand the structural reactivity that dictates disposal logic.
Structural Vulnerabilities[1][2][5]
-
The Aldehyde Moiety (-CHO): The C2-aldehyde on the furan ring is highly susceptible to autoxidation, converting to the corresponding carboxylic acid (furoic acid derivative) upon exposure to air.[1] This reaction can be exothermic.[1]
-
The Furan Ring: Furans are prone to acid-catalyzed ring-opening and polymerization (resinification).[1] Crucial: Never dispose of this compound in acidic waste streams (e.g., Aqua Regia, Piranha solution waste) as this can cause violent eruption or solidification of the waste container.[2]
-
The Isopropyl-Phenoxy Group: This lipophilic tail increases the molecule's retention in organic tissues, elevating its potential as a skin sensitizer and aquatic toxin.[1]
Stability Verification (Self-Validating Step)
Before bulking this waste, you must validate its stability.[1][2] Old bottles may contain peroxides or polymerized solids.[1]
-
Visual Check: If the liquid/solid has turned from yellow/orange to dark brown/black or is viscous/tar-like, significant polymerization has occurred.[1][2] Handle as High Hazard waste.[1]
-
Peroxide Test: If the container is >1 year old, use a starch-iodide strip.[1][2] If positive (>100 ppm), stabilization with a reducing agent (e.g., sodium thiosulfate) is required before disposal.[2]
Waste Stream Segregation
The "Do Not Mix" Rules.
Proper segregation is the primary defense against waste-container accidents.[1]
| Incompatible Stream | Mechanism of Failure | Consequence |
| Oxidizers (Nitric Acid, Peroxides) | Rapid oxidation of aldehyde; cleavage of furan ring.[1][2] | Fire / Explosion |
| Strong Acids (HCl, H₂SO₄) | Acid-catalyzed polymerization (resinification).[1][2] | Exotherm / Container Rupture |
| Strong Bases (NaOH, KOH) | Cannizzaro reaction; polymerization.[1][2] | Heat Generation / Pressure Buildup |
| Halogenated Solvents | No direct reaction, but segregating lowers disposal costs.[2] | Regulatory / Cost Inefficiency |
Step-by-Step Disposal Protocol
Phase 1: Preparation & Bulking
-
PPE: Standard Nitrile gloves are generally sufficient, but double-gloving is recommended due to the sensitizing nature of the phenoxy group.[1] Wear safety glasses and a lab coat.[1]
-
Solvent Dissolution (If Solid): If the compound is solid residue, dissolve in a minimal amount of Acetone or Ethyl Acetate.[1] This facilitates transfer and prevents "hot spots" of reactivity in the waste drum.[1]
-
Container Selection: Use HDPE (High-Density Polyethylene) or Glass (Amber).[1] Avoid metal cans if the waste is acidic (though this compound itself is not acidic, impurities might be).[1][2]
Phase 2: Labeling & Accumulation[1][2]
-
Labeling: Mark the container clearly:
-
Satellite Accumulation Area (SAA): Store in a secondary containment tray away from light. Furan derivatives degrade in UV light.[1]
Phase 3: Final Handoff
Decision Workflow (Visualization)
The following diagram outlines the logical decision tree for disposing of this compound, ensuring no incompatible mixing occurs.
Caption: Operational logic flow for the safe assessment, stabilization, and final stream segregation of furan-aldehyde derivatives.
Emergency Contingencies
Spills (< 500 mL/g)
-
Evacuate: Remove ignition sources immediately.
-
Absorb: Use Vermiculite or Sand .[1] Do not use paper towels or sawdust (combustible organics can react with concentrated aldehydes).[1]
-
Clean: Wipe area with a mild soap solution.[1][5] Do not use bleach (oxidizer).[1]
Exposure[1][4][8][9]
References
-
PubChem. (n.d.).[1] Furfural (Analogous Hazard Data). National Library of Medicine.[1] Retrieved from [Link][1][2]
-
US Environmental Protection Agency (EPA). (n.d.).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Princeton University EHS. (n.d.).[1] Waste Compatibility and Segregation. Retrieved from [Link][1][2]
Personal protective equipment for handling 5-(4-Isopropyl-phenoxymethyl)-furan-2-carbaldehyde
[1][2][3]
Executive Summary & Hazard Profiling
Compound Identity: 5-(4-Isopropyl-phenoxymethyl)-furan-2-carbaldehyde Chemical Class: Furan-substituted aromatic aldehyde.[1][2][3]
As a Senior Application Scientist, I must emphasize that while specific toxicological data (LD50, mutagenicity) for this exact catalog entry may be sparse, its structural motifs dictate a high-caution approach. We derive our safety protocols from Structure-Activity Relationships (SAR) , treating this compound as a potent sensitizer and potential carcinogen based on its furan core and reactive aldehyde functionality.[1][2][3]
Core Hazard Analysis (SAR-Derived)
-
The Furan Core: Furan derivatives (e.g., furfural) are often classified as Carcinogen Category 2 (Suspected of causing cancer) and can exhibit cumulative liver/kidney toxicity.[1][2][3]
-
The Aldehyde Moiety: Highly reactive.[2][3] Causes respiratory sensitization (asthma-like symptoms) and allergic contact dermatitis .[1][2][3] It readily oxidizes to the corresponding carboxylic acid upon air exposure.[2][3]
-
The Lipophilic Tail (Isopropyl-phenoxymethyl): This moiety significantly increases the molecule's logP (lipophilicity) compared to simple furfural, enhancing dermal absorption .[1][2][3]
GHS Classification (Precautionary):
Personal Protective Equipment (PPE) Matrix
Standard "lab coat and gloves" protocols are insufficient for lipophilic furan derivatives.[2][3] The following matrix is designed to prevent permeation and sensitization.
A. Hand Protection (Critical)
The lipophilic nature of this molecule allows it to permeate standard nitrile gloves rapidly when in solution.[2][3]
| State of Matter | Primary Glove | Secondary Glove | Rationale |
| Dry Solid | Nitrile (min 0.11 mm) | None required | Solid transfer poses low permeation risk unless dissolved in sweat.[1][2][3] |
| Solution (DCM/CHCl₃) | Laminate (Silver Shield) | Nitrile (Outer layer) | Chlorinated solvents carry the furan across nitrile in <2 mins.[1][2][3] Laminate provides chemical barrier; nitrile provides dexterity.[2][3] |
| Solution (DMSO/DMF) | Butyl Rubber or Thick Nitrile (0.2 mm) | None | DMSO enhances skin absorption; standard nitrile degrades slower but breakthrough is still a risk >15 mins.[1][3] |
B. Respiratory & Eye Protection[2][3][5][6][7][8][9][12][13][14]
-
Primary Engineering Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 0.5 m/s).[2][3]
-
Respiratory Backup: If hood containment is breached or for spill cleanup, use a Full-Face Respirator with P100/Organic Vapor (OV) cartridges.[1][2][3] Note: N95s offer NO protection against furan vapors.[1][2][3]
-
Eye Protection: Chemical Splash Goggles (indirect venting).[2][3] Safety glasses are inadequate due to the risk of irreversible corneal damage from aldehyde reactivity.[2][3]
C. PPE Decision Logic Diagram
Caption: Decision logic for PPE selection based on physical state and solvent carrier permeation risks.
Operational Handling Protocols
Protocol A: Weighing & Transfer
Why: Static electricity can disperse dry organic powders, leading to inhalation or surface contamination.[2][3]
-
Static Control: Use an anti-static gun on the weighing boat and spatula before contact.[2][3]
-
Containment: Place the analytical balance inside the fume hood. If this is impossible, use a "balance enclosure" or transfer the solid into a tared vial inside the hood, cap it, and then weigh the closed vial outside.[1][2]
-
Decontamination: Wipe the balance area with a 10% detergent solution followed by ethanol immediately after use.[2][3]
Protocol B: Solubilization & Reaction Setup
Why: Aldehydes can polymerize or oxidize.[2][3] Furans are acid-sensitive.[2][3]
-
Inert Atmosphere: Purge reaction vessels with Nitrogen or Argon.[2][3] Oxygen promotes the formation of 5-(4-Isopropyl-phenoxymethyl)-furan-2-carboxylic acid, which alters stoichiometry.[1][2][3]
-
Temperature Control: Do not heat above 60°C without a reflux condenser. Furan derivatives have relatively low flash points and high vapor densities.[2][3]
-
Quenching: When reacting with nucleophiles (e.g., amines), ensure the reaction is fully quenched before removing from the inert atmosphere to prevent side-reactions with moisture.[1][2][3]
Emergency Response & Waste Disposal
Spill Response Workflow (DOT Visualization)
Caption: Step-by-step logic for containing and neutralizing aldehyde spills to prevent respiratory exposure.
Waste Disposal Guidelines
-
Segregation: NEVER mix furan-aldehyde waste with:
-
Labeling: Clearly tag waste containers as "Toxic," "Organic Aldehyde," and "Sensitizer."[1][2][3]
-
Deactivation (Optional for Trace): Glassware can be rinsed with a dilute sodium bisulfite solution to form the water-soluble bisulfite adduct before final washing.[1][2][3]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Furfural (Analog).[2][3] Retrieved from [Link][1][2][3]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000).[2][3] Retrieved from [Link][1][2][3]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[2][3] Retrieved from [Link]
-
ECHA (European Chemicals Agency). C&L Inventory: Furan-2-carbaldehyde.[2][3] Retrieved from [Link][1][2][3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. furan.com [furan.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Furfural or 2-Furaldehyde Manufacturers, with SDS [mubychem.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chempoint.com [chempoint.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. fishersci.com [fishersci.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
